Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Description
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Properties
IUPAC Name |
ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQAVOKECPGSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645846 | |
| Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107774-17-4 | |
| Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide on Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Physicochemical Profiling, Synthetic Methodologies, and Downstream Applications in Drug Development
Executive Summary
In the landscape of modern organic synthesis and pharmaceutical development, aroylpropionic acid esters serve as highly versatile building blocks. Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 107774-17-4) is a bifunctional intermediate characterized by a 1,4-dicarbonyl-like reactivity profile and a halogenated, electron-rich aromatic ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic methodology based on Friedel-Crafts acylation, and explores its downstream utility in generating complex heterocyclic scaffolds for drug discovery.
Physicochemical Profiling & Structural Analysis
Understanding the structural nuances of this molecule is critical for predicting its reactivity and solubility profiles during multi-step synthesis. The presence of both an ester and a ketone provides orthogonal reactivity sites, while the aryl chloride offers a handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Quantitative Data Profile
The following table summarizes the core physicochemical parameters of the compound, essential for mass spectrometry (MS) validation and chromatographic method development:
| Parameter | Value |
| Chemical Name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate |
| CAS Number | 107774-17-4 |
| Molecular Formula | C13H15ClO4 |
| Molecular Weight | 270.71 g/mol |
| Monoisotopic Mass | 270.0659 Da |
| Structural Class | Aroylpropionic acid ester |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Predictive Reactivity | Electrophilic (ketone/ester), Nucleophilic (enolate) |
Data corroborated by authoritative chemical databases .
Mechanistic Insight into Reactivity
The molecule features a highly regioselective substitution pattern. The strong electron-donating resonance (+M effect) of the methoxy group dominates the aromatic system, making the ring susceptible to further electrophilic attack, though the deactivating nature of the chlorine atom tempers this reactivity. The 1,4-dicarbonyl distance is perfectly tuned for condensation reactions, making it a privileged precursor for five- and six-membered heterocycles.
Synthetic Methodology & Workflow
The most robust and scalable route to synthesize Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is via the Friedel-Crafts acylation of 4-chloroanisole with ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride) .
Step-by-Step Protocol & Causality
-
Step 1: Lewis Acid Complexation
-
Action: Suspend 1.2 equivalents of anhydrous Aluminum Chloride (AlCl3) in dry dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: AlCl3 is a potent, moisture-sensitive Lewis acid. DCM is selected as the solvent because it is non-nucleophilic and does not coordinate with AlCl3 (unlike ethereal solvents like THF), thereby maximizing the effective Lewis acidity required to activate the acyl chloride.
-
-
Step 2: Electrophile Activation
-
Action: Add 1.0 equivalent of ethyl succinyl chloride dropwise at 0 °C.
-
Causality: The low temperature controls the exothermicity of the Lewis acid-base interaction and prevents the premature degradation of the highly reactive acylium ion intermediate.
-
-
Step 3: Regioselective Nucleophilic Attack
-
Action: Introduce 1.0 equivalent of 4-chloroanisole slowly, maintaining the temperature below 10 °C. Stir for 4 hours.
-
Causality: The methoxy group is a powerful ortho/para director. Because the para position is blocked by the chlorine atom, the electrophilic attack is directed exclusively to the ortho position. Maintaining a temperature below 10 °C is critical; elevated temperatures in the presence of AlCl3 can trigger the unwanted ether cleavage (demethylation) of the anisole derivative.
-
-
Step 4: Quenching and Phase Separation
-
Action: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl.
-
Causality: The acidic aqueous quench destroys the aluminum complex, liberating the target ketone. The HCl ensures that the resulting aluminum byproducts remain water-soluble (as Al3+ ions), preventing the formation of frustrating, insoluble aluminum hydroxide emulsions that complicate phase separation.
-
-
Step 5: Purification
-
Action: Extract with DCM, wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Hexane:EtOAc).
-
Figure 1: Step-by-step synthetic workflow for the Friedel-Crafts acylation of 4-chloroanisole.
Downstream Applications in Drug Development
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is rarely the final active pharmaceutical ingredient (API); rather, it is a strategic scaffold . Its bifunctional nature allows for rapid generation of molecular complexity:
-
Pyridazinone Synthesis: Condensation of the 1,4-dicarbonyl system with hydrazine derivatives yields 4,5-dihydro-3(2H)-pyridazinones. These heterocycles are privileged structures in cardiovascular and anti-inflammatory drug discovery.
-
Pyrrole Generation (Paal-Knorr): Reaction with primary amines under acidic conditions facilitates a Paal-Knorr cyclization, yielding highly substituted pyrroles.
-
Arylbutyric Acids: Clemmensen or Wolff-Kishner reduction of the ketone (or milder conditions using Triethylsilane/TFA) followed by ester hydrolysis yields 4-(5-chloro-2-methoxyphenyl)butanoic acid, a precursor for NSAID-like molecules.
Figure 2: Downstream derivatization pathways for pharmaceutical scaffold generation.
Analytical Validation Protocols (Self-Validating Systems)
To ensure scientific integrity and trustworthiness of the synthesized batch, the protocol must be self-validating. Relying solely on mass spectrometry is insufficient due to potential isobaric impurities.
Orthogonal Validation via 1H NMR Regiochemical Proof: The regiochemistry of the Friedel-Crafts acylation can be unequivocally validated using 1H NMR. The product's aromatic ring contains three protons (positions 3, 4, and 6).
-
H3 (ortho to methoxy) will appear as a doublet with an ortho-coupling constant (J ≈ 8.5 Hz).
-
H4 (meta to methoxy, ortho to Cl) will appear as a doublet of doublets (J ≈ 8.5, 2.5 Hz).
-
H6 (meta to Cl, ortho to ketone) will appear as a finely split doublet (J ≈ 2.5 Hz).
This specific ABX spin system proves that the substitution occurred exclusively ortho to the methoxy group. If the substitution had occurred meta to the methoxy group, a completely different splitting pattern (two singlets) would be observed. This internal logic ensures the structural assignment is absolute and trustworthy before proceeding to downstream drug development.
Conclusion
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS 107774-17-4) is a highly valuable intermediate that bridges basic organic synthesis with advanced pharmaceutical development. By strictly controlling the parameters of its Friedel-Crafts synthesis and utilizing self-validating analytical techniques like ABX spin-system NMR analysis, researchers can reliably produce and derivatize this scaffold into a wide array of bioactive heterocycles.
References
Interpreting the Mass Spectrum of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate: A Comprehensive Analytical Guide
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (Molecular Formula: C₁₃H₁₅ClO₄) is a highly functionalized halogenated aryl oxo-ester. Molecules of this class frequently serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). For drug development professionals and analytical chemists, understanding the electron ionization (EI) mass spectrometric behavior of this compound is essential for structural verification, impurity profiling, and reaction monitoring.
This technical guide deconstructs the mass spectral interpretation of this molecule, providing field-proven methodologies, mechanistic rationales for fragmentation, and self-validating analytical protocols.
Experimental Protocol for GC-EI-MS Analysis
To achieve reproducible and library-compatible mass spectra, the analytical protocol must be designed as a self-validating system. The following methodology ensures that thermal degradation is minimized while providing sufficient internal energy for diagnostic fragmentation[1].
Step-by-Step Methodology
-
Sample Preparation: Dissolve the synthesized compound in LC-MS grade ethyl acetate to achieve a final concentration of 1 mg/mL. Causality: Ethyl acetate is chosen over protic solvents to prevent transesterification of the ethyl ester group during heated injection[2].
-
Instrument Calibration: Perform a tune using perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure the resolution of the quadrupole mass analyzer across the m/z 50–500 range.
-
Injection: Inject 1 µL of the sample in split mode (ratio 10:1) into the Gas Chromatograph (GC). Maintain the inlet temperature at 250°C to ensure rapid, uniform vaporization without inducing thermal decarboxylation.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Temperature Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. Causality: This gradient prevents co-elution of structurally similar synthetic byproducts (e.g., unreacted starting materials or des-chloro impurities)[1].
-
-
Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at an ionization energy of 70 eV. Maintain the ion source at 230°C. Causality: 70 eV is the universal standard that imparts ~600 kJ/mol of excess internal energy, striking the optimal balance between preserving the molecular ion and inducing rich, reproducible fragmentation patterns[1].
Figure 1: Standardized GC-EI-MS workflow for the analysis of aryl oxobutanoates.
Mechanistic Breakdown of Key Fragmentation Pathways
The fragmentation of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is governed by the stability of the resulting carbocations and radical cations. The molecule features three primary loci for fragmentation: the aryl ketone, the ethyl ester, and the halogenated aromatic ring[3][4].
The Molecular Ion and Isotopic Signatures
The molecular formula C₁₃H₁₅ClO₄ yields a nominal mass of 270 Da. Due to the presence of a single chlorine atom, the mass spectrum will exhibit a highly diagnostic isotopic signature. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio[3][5].
-
Observation: The molecular ion [M]⁺• will appear as a twin peak at m/z 270 and m/z 272 (intensity ratio ~3:1). Every subsequent fragment ion that retains the intact aromatic ring will display this characteristic M / M+2 isotopic pattern[5].
-Cleavage at the Aryl Ketone (Acylium Ion Formation)
The most kinetically favorable fragmentation in aryl ketones is
-
Mechanism: The positive charge is retained on the aryl-containing fragment, forming an acylium ion ([Ar-C≡O]⁺).
-
Causality: This ion is exceptionally stable due to resonance delocalization of the positive charge into the electron-rich, methoxy-substituted aromatic ring[6]. Consequently, the acylium ion at m/z 169 (³⁵Cl) and m/z 171 (³⁷Cl) will almost certainly manifest as the base peak (100% relative abundance) in the spectrum[3].
-
Secondary Fragmentation: The acylium ion can subsequently lose a neutral carbon monoxide (CO, 28 Da) molecule to form the corresponding aryl cation at m/z 141 / 143 .
Ester-Directed Cleavages and McLafferty Rearrangement
The ethyl ester moiety at the distal end of the molecule drives its own set of distinct fragmentations[4]:
-
Alkoxy Loss: Cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), yielding a fragment at m/z 225 / 227 [3].
-
McLafferty-Type Rearrangement: While standard McLafferty rearrangements typically involve a
-hydrogen relative to a ketone, ethyl esters can undergo a specific variation of this rearrangement. The ester carbonyl oxygen abstracts a hydrogen atom from the terminal methyl group of the ethyl ester via a six-membered transition state[7][8]. This results in the expulsion of neutral ethylene (C₂H₄, 28 Da), generating a radical cation at m/z 242 / 244 .
Figure 2: Primary EI-MS fragmentation pathways for Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate.
Data Presentation: Diagnostic Fragment Ions
To facilitate rapid spectral interpretation, the expected quantitative data and diagnostic ions are summarized in Table 1. When analyzing experimental data, the presence of the 3:1 isotopic ratio for the listed m/z pairs is the definitive confirmation that the halogenated aromatic ring remains intact[5].
Table 1: Predicted Key Fragment Ions and Mechanistic Assignments
| m/z (³⁵Cl / ³⁷Cl) | Ion Type | Neutral Loss (Da) | Fragmentation Pathway / Structural Assignment |
| 270 / 272 | [M]⁺• | None | Intact Molecular Ion. Confirms molecular weight and mono-chlorination. |
| 242 / 244 | [M - C₂H₄]⁺• | 28 | McLafferty-type rearrangement of the ethyl ester (loss of ethylene)[7]. |
| 225 / 227 | [M - •OCH₂CH₃]⁺ | 45 | Cleavage of the ester alkoxy group forming an aliphatic acylium ion[3]. |
| 169 / 171 | [Ar-C=O]⁺ | 101 | |
| 141 / 143 | [Ar]⁺ | 129 | Subsequent loss of CO from the m/z 169/171 acylium fragment. |
| 126 / 128 | [Ar - •CH₃]⁺ | 144 | Loss of the methyl radical from the methoxy group of the aryl cation. |
Conclusion
The mass spectrum of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is a textbook example of functional group-directed fragmentation. By mapping the highly stable acylium ion (
References
-
LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from:[Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Retrieved from:[Link]
-
SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from:[Link]
-
Zenodo. GC-MS phytochemical profiling, FTIR analyses, and antimicrobial activities of the oily fraction from the ethyl acetate. Retrieved from:[Link]
-
PubMed / NIH. Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement. Retrieved from:[Link]
-
ResearchGate. The McLafferty rearrangement: A personal recollection. Retrieved from:[Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from:[Link]
-
Scribd. Aromaticity | Molecular Orbital. Retrieved from:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uab.edu [uab.edu]
- 6. scribd.com [scribd.com]
- 7. Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Deconstruction of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate: A Mechanistic Guide to Infrared (IR) Absorption Bands
Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Compound: Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 107774-17-4)[1]
Executive Summary
In pharmaceutical synthesis and materials science, the precise structural verification of intermediate compounds is non-negotiable. Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is a highly functionalized aromatic building block characterized by a dual-carbonyl system, an aryl-alkyl ether, and a halogenated ring[1]. This whitepaper provides a senior-level mechanistic breakdown of its Infrared (IR) spectroscopic profile. Rather than merely listing empirical data, this guide deconstructs the quantum mechanical causality—specifically force constants and resonance effects—that dictate the vibrational modes of this molecule[2].
Part 1: Mechanistic Causality of Vibrational Modes
Understanding the IR spectrum of this compound requires isolating its functional groups and analyzing their electronic environments. The position of an absorption band is fundamentally driven by the mass of the atoms and the force constant of the bond, which is highly sensitive to local electron density[3].
The Dual Carbonyl System: Conjugation vs. Isolation
The most diagnostic feature of this molecule is the presence of two distinct carbonyl (C=O) environments, which will present as a split or dual peak in the 1800–1650 cm⁻¹ region[4].
-
The Aliphatic Ester (Isolated): The ethyl ester moiety is separated from the aromatic ring by a two-carbon aliphatic chain (–CH₂–CH₂–). Because it cannot participate in resonance delocalization with the phenyl ring, the C=O bond retains a high degree of double-bond character. This high force constant places its stretching frequency in the higher energy region of 1750–1735 cm⁻¹ [4][5].
-
The Aryl Ketone (Conjugated): In contrast, the ketone carbonyl is directly bonded to the phenyl ring. The π-electrons of the aromatic system delocalize into the carbonyl's π* antibonding orbital. This resonance reduces the double-bond character of the C=O bond, thereby lowering its force constant. Consequently, the aryl ketone absorption is red-shifted to 1690–1670 cm⁻¹ [3][4].
Aromatic Ring and Substituent Effects
The central benzene ring is a 1,2,5-trisubstituted system. The substituents exert both inductive (-I) and resonance (+R) effects that alter the ring's vibrational frequencies.
-
Aryl-Alkyl Ether (Methoxy Group): The oxygen atom of the methoxy group donates electron density into the ring via resonance. The asymmetric stretching of the C–O–C bond in aryl ethers is exceptionally strong due to the large change in dipole moment, typically appearing between 1275–1200 cm⁻¹ [3].
-
Aryl Chloride: Chlorine is a heavy atom that acts as an electron-withdrawing group via induction. The high reduced mass of the C–Cl oscillator shifts its stretching vibration to the lower energy fingerprint region, specifically between 750–600 cm⁻¹ [3].
-
Out-of-Plane (OOP) Bending: The 1,2,5-trisubstitution pattern leaves one isolated hydrogen (between the methoxy and chloro groups) and two adjacent hydrogens. This specific regiochemistry yields highly diagnostic OOP bending bands in the 860–800 cm⁻¹ range, which are critical for confirming the substitution pattern[2].
Part 2: Quantitative Data Summary
The following table synthesizes the theoretical IR absorption bands for Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate based on established spectroscopic principles[3][4][5].
| Expected Wavenumber (cm⁻¹) | Relative Intensity | Functional Group | Vibrational Mode |
| 3100 – 3000 | Weak to Medium | Aromatic Ring | sp² C–H Stretching |
| 2960 – 2850 | Medium | Aliphatic Chain / Ethyl | sp³ C–H Stretching |
| 1750 – 1735 | Strong | Aliphatic Ester | C=O Stretching (Isolated) |
| 1690 – 1670 | Strong | Aryl Ketone | C=O Stretching (Conjugated) |
| 1600, 1580, 1500 | Medium to Strong | Aromatic Ring | C=C Ring Stretching |
| 1275 – 1200 | Strong | Aryl-Alkyl Ether | Asymmetric C–O–C Stretching |
| 1210 – 1160 | Strong | Aliphatic Ester | C–O–C Stretching |
| 860 – 800 | Strong | 1,2,5-Trisubstituted Ring | C–H Out-of-Plane (OOP) Bending |
| 750 – 600 | Strong | Aryl Chloride | C–Cl Stretching |
Part 3: Self-Validating Experimental Protocol for ATR-FTIR
To ensure maximum trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. This workflow is designed as a self-validating system to eliminate false positives caused by environmental contamination or instrument drift.
Step 1: Instrument Preparation & Baseline Validation
-
Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and spectroscopic-grade isopropanol or acetone.
-
Causality Check: Allow the solvent to evaporate completely. Residual solvent will introduce artifact peaks (e.g., acetone C=O at 1715 cm⁻¹), which can mask the target compound's aryl ketone band.
-
Acquire a "Crystal Verification" scan to ensure the baseline transmission is >95% across the 4000–400 cm⁻¹ range.
Step 2: Background Acquisition (Self-Validation)
-
Set the instrument parameters: Resolution at 4 cm⁻¹, 32 scans, data spacing 0.482 cm⁻¹.
-
Run an ambient air background scan immediately prior to sample analysis.
-
Causality Check: This step creates a real-time interferogram baseline that mathematically subtracts atmospheric H₂O (3600–3200 cm⁻¹) and CO₂ (2350 cm⁻¹) fluctuations. Failure to do this will result in pseudo-absorbance peaks that mimic hydroxyl or alkyne groups.
Step 3: Sample Application & Spectral Acquisition
-
Place 2–5 mg of the solid Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate directly onto the center of the ATR crystal.
-
Lower the pressure anvil until the clutch clicks, applying uniform pressure.
-
Causality Check: Uniform pressure is required to ensure optimal optical contact. The IR evanescent wave only penetrates 0.5 to 2 micrometers into the sample; poor contact leads to artificially weak signals, particularly in the high-wavenumber region (>2500 cm⁻¹).
-
Execute the sample scan using the exact parameters from Step 2.
Step 4: Data Processing & Verification
-
Apply an ATR correction algorithm to the raw spectrum. This compensates for the wavelength-dependent penetration depth of the evanescent wave, normalizing the relative intensities of the high-frequency C–H stretches against the low-frequency C–Cl stretches.
-
Cross-reference the resulting peaks against the quantitative data table provided in Part 2.
Part 4: Diagnostic Workflow for Spectral Interpretation
The following logical decision tree outlines the sequential validation steps an analytical chemist must take to confirm the identity of the molecule from the raw spectral data.
Fig 1: Logical decision tree for IR spectral validation of the target oxobutanoate derivative.
References
- Alfa Chemistry.CAS 107774-17-4 Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate.
- St. Paul's Cathedral Mission College.INFRARED SPECTROSCOPY (PART-5, PPT-11).
- ICT Prague, Analytical Chemistry Laboratory.Table of Characteristic IR Absorptions.
- University of Delaware.Infrared Absorption Spectroscopy.
- Silverstein, R. M., & Bassler, G. C.Spectrometric identification of organic compounds. Journal of Chemical Education.
Sources
Methodological & Application
Application Note: Friedel-Crafts Acylation for the Synthesis of Aryl Ketoesters
Executive Summary
Aryl
Introduction & Mechanistic Rationale
The most direct and atom-economical route to arylglyoxylates is the electrophilic aromatic substitution of an arene with an alkyl chlorooxoacetate (e.g., ethyl oxalyl chloride) mediated by a strong Lewis acid, predominantly anhydrous aluminum chloride (
The reaction proceeds via the generation of a highly electrophilic acylium ion. However, unlike standard Friedel-Crafts acylations (e.g., simple acetylation), the synthesis of
Reaction Design & Causality
Successful execution of this protocol relies on strict control over three primary variables:
-
Catalyst Loading: To overcome sequestration by the bidentate product, >1.2 equivalents of
must be employed. -
Temperature Kinetics: The initial addition must be performed at 0–5 °C. Elevated temperatures during the acylium formation phase can trigger thermal decarbonylation of the oxalyl chloride, leading to the formation of unwanted alkylated byproducts rather than the target acylated scaffold.
-
Quenching Dynamics: The robust nature of the
-ketoester complex necessitates a highly acidic aqueous quench. Utilizing 1 M HCl with crushed ice rapidly hydrolyzes the aluminum salts, completely preventing the formation of intractable aluminum hydroxide ( ) emulsions that commonly plague the workup of Friedel-Crafts reactions .
Quantitative Optimization Data
The following table synthesizes the quantitative parameters required for optimal yield and regioselectivity across standard arene substrates.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Catalyst Stoichiometry | 0.5 – 1.0 equiv | 1.2 – 1.5 equiv | The bidentate |
| Addition Temperature | Ambient (20–25 °C) | 0–5 °C | Low temperatures suppress the thermal decarbonylation of the acylium ion and maximize para-regioselectivity during the electrophilic attack. |
| Solvent Selection | Neat / Toluene | Anhydrous DCM | Dichloromethane (DCM) provides excellent solubility for the acylium intermediate while remaining completely inert to electrophilic attack. |
| Quenching Reagent | Water / Neutral Buffer | Ice + 1 M HCl | Highly acidic conditions are mandatory to fully dissociate the stable |
Experimental Protocol: Synthesis of Ethyl Arylglyoxylates
This methodology is designed as a self-validating system, ensuring researchers can visually and analytically confirm the success of each phase.
Materials Required:
-
Arene Substrate (e.g., Bromobenzene or Thiophene derivative) (1.0 equiv)
-
Ethyl oxalyl chloride (1.1 equiv)
-
Anhydrous Aluminum Chloride (
) (1.5 equiv) -
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated
, Brine, Anhydrous
Step 1: Reaction Setup and Catalyst Activation
-
Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous DCM (approx. 10 mL per gram of arene) and the arene (1.0 equiv).
-
Cool the solution to 0–5 °C using an ice-water bath.
-
Causality: Establishing a low initial temperature is critical to prevent the thermal decarbonylation of the acylium intermediate.
-
Step 2: Acylation Phase
4. Portion-wise, add anhydrous
-
Self-Validation Check: The suspension will typically turn slightly yellow or orange, indicating the initial interaction between the arene and the Lewis acid.
-
Dissolve ethyl oxalyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM and transfer it to the addition funnel.
-
Add the ethyl oxalyl chloride solution dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.
-
Self-Validation Check: Observe the controlled evolution of HCl gas (vented through a base trap). The cessation of vigorous gas evolution indicates the completion of the primary electrophilic attack.
-
Step 3: Maturation and Complexation 7. Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for an additional 2–4 hours.
-
Causality: Warming ensures that the reaction overcomes the kinetic barrier imposed by the product-catalyst complexation, driving the conversion to >95%.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc, 4:1). The disappearance of the starting arene spot and the emergence of a highly UV-active product spot at a lower
confirms completion.
Step 4: Quenching and Dissociation
8. Transfer the reaction mixture via cannula into a vigorously stirred beaker containing crushed ice and 1 M HCl (approx. 20 mL per gram of
-
Causality: The highly acidic, aqueous quench breaks the robust aluminum-ketoester complex, ensuring the product is released into the organic phase.
Step 5: Work-up and Purification
9. Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
10. Extract the aqueous layer twice with fresh DCM.
11. Wash the combined organic layers sequentially with distilled water, saturated aqueous
- Self-Validation Check: The
wash should yield no further evolution, confirming complete neutralization of residual acid.
- Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to afford the crude ethyl arylglyoxylate. Purify via flash column chromatography if required.
Workflow & Mechanistic Pathway
Workflow and mechanistic pathway for the Friedel-Crafts synthesis of aryl ketoesters.
References
-
Benchchem. A Comparative Analysis of Ethyl 2-(3-bromophenyl)-2-oxoacetate Derivatives and Analogs in Drug Discovery.1
-
Benchchem. Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate.3
-
ACS Chemical Reviews. Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles.2
-
Società Chimica Italiana (chim.it). Heterocyclic α-Oxoesters (Hetaryl Glyoxylates): Synthesis and Chemical Transformations.
Sources
Sample preparation of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate for NMR analysis
An Application Note and Protocol for the Preparation of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate for High-Resolution NMR Analysis
Preamble: The Imperative of Precision in NMR Sample Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of small molecules in drug discovery and chemical research. The quality and reliability of the spectral data, however, are fundamentally dependent on the meticulous preparation of the analytical sample. An improperly prepared sample can introduce artifacts, such as broad spectral lines, poor signal-to-noise ratios, and spurious signals, which can confound data interpretation.
This guide provides a comprehensive, field-proven protocol for the preparation of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate for NMR analysis. As Senior Application Scientists, we move beyond a simple checklist of steps to explain the causality behind each experimental choice, ensuring a robust and reproducible methodology grounded in authoritative best practices.
Analyte Profile: Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
A thorough understanding of the analyte is the critical first step in designing a preparation protocol.
-
Structure: The molecule possesses an aromatic ring, an ether, a ketone, and an ester functional group. This combination of polar and non-polar moieties dictates its solubility characteristics.
-
Molecular Weight: 270.71 g/mol [2]
The presence of multiple carbonyl and ether oxygens provides polarity, while the chlorinated benzene ring and ethyl group contribute non-polar character. This profile suggests good solubility in moderately polar organic solvents.
The Cornerstone of NMR Sample Preparation: Solvent Selection
The choice of a deuterated solvent is the most critical decision in sample preparation, as it directly impacts sample solubility, spectral clarity, and instrument stability.[3] Deuterated solvents are essential to provide a deuterium signal for the spectrometer's lock system, which stabilizes the magnetic field, and to avoid overwhelming the spectrum with proton signals from the solvent itself.[4][5][6]
Causality Behind Solvent Choice:
-
Solubility: The primary criterion is the ability to fully dissolve the analyte to yield a clear, homogeneous solution.[6][7] Based on the analyte's structure, Chloroform-d (CDCl₃) is the recommended starting solvent. Its moderate polarity is well-suited for a wide range of organic compounds.[4][8]
-
Chemical Inertness: The solvent must not react with the analyte. CDCl₃ is generally inert, although it can contain trace amounts of acid, which may affect highly sensitive compounds.[6][8]
-
Spectral Window: The residual, non-deuterated solvent peak should not overlap with analyte signals of interest. The residual CHCl₃ peak appears as a singlet at approximately 7.26 ppm, which is a well-known reference point.[4]
-
Viscosity and Cost: CDCl₃ has low viscosity, which promotes sharp spectral lines, and is one of the most cost-effective deuterated solvents available.[7]
Should solubility in CDCl₃ prove insufficient, Acetone-d₆ or DMSO-d₆ would be logical alternatives due to their higher polarity.[9]
Optimizing Analyte Concentration
The concentration of the sample must be carefully optimized to balance the need for a strong signal with the risk of spectral artifacts.
-
For ¹H NMR Spectroscopy: A concentration of 5-25 mg of the analyte is typically sufficient for small molecules (<1000 g/mol ).[9][10] Higher concentrations can lead to line broadening due to increased viscosity or intermolecular interactions and can make magnetic field shimming more difficult.[8][11]
-
For ¹³C NMR Spectroscopy: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, it is approximately 6000 times less sensitive than ¹H.[11] Therefore, a more concentrated sample, in the range of 50-100 mg, is required to obtain a spectrum with a good signal-to-noise ratio in a reasonable timeframe.[9][10]
The Role of the Internal Standard: Tetramethylsilane (TMS)
For accurate chemical shift referencing, an internal standard is required. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR in organic solvents.[12][13]
Key Attributes of TMS:
-
Chemical Inertness: It is highly unreactive and will not interact with the analyte.[14][15]
-
Single, Sharp Signal: Its 12 equivalent protons and 4 equivalent carbons produce a single, intense resonance, minimizing spectral clutter.[16]
-
Reference Point: Its signal is defined as 0.00 ppm, and most organic compounds give signals downfield from TMS.[14]
-
Volatility: It is easily removed from the sample after analysis due to its low boiling point.[14]
While many modern spectrometers can use the residual solvent peak for referencing, adding TMS provides a more precise and universally accepted calibration point.[15][16]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the sample preparation protocol, from initial material assessment to the final, analysis-ready NMR tube.
Caption: A step-by-step workflow for preparing the analyte for NMR analysis.
Quantitative Data Summary
The key quantitative parameters for this protocol are summarized in the table below for easy reference.
| Parameter | ¹H NMR Analysis | ¹³C NMR Analysis | Rationale & Citation |
| Analyte Mass | 5 - 25 mg | 50 - 100 mg | Balances signal strength with solubility and line shape concerns.[9][10][11] |
| Deuterated Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) | Excellent solubility for a wide range of organic molecules, low viscosity.[4][7] |
| Solvent Volume | ~0.6 mL | ~0.6 mL | Achieves the optimal sample depth of ~4 cm in a standard 5 mm tube.[11][17][18] |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) | Universal, inert reference standard for organic solvents (δ = 0.00 ppm).[12][14] |
| Final Concentration | ~14 - 70 mM | ~0.3 - 0.6 M | Sufficient for good signal-to-noise ratio for the respective nucleus. |
| NMR Tube | 5 mm High-Quality | 5 mm High-Quality | Ensures magnetic field homogeneity and prevents breakage.[8][17] |
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring a high-quality, homogeneous sample free from contaminants and particulates.
Materials:
-
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
-
Chloroform-d (CDCl₃), NMR grade
-
Tetramethylsilane (TMS)
-
Small glass vial with a cap
-
Pasteur pipette and bulb
-
Small plug of glass wool (Note: Do NOT use cotton wool, as it can be dissolved by NMR solvents)[17][19][20]
-
Analytical balance
-
Micropipette or syringe
Procedure:
-
Weighing the Analyte:
-
Solvent and Standard Addition:
-
Using a micropipette or syringe, add approximately 0.6 mL of CDCl₃ to the vial containing the analyte.
-
Add a very small drop (or use a pre-prepared solution of CDCl₃ with TMS) of TMS to the solution.
-
-
Dissolution:
-
Cap the vial and gently vortex or sonicate the mixture until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely transparent.[11]
-
-
Filtration:
-
Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. The plug should be snug enough to filter particulates but not so tight that it impedes liquid flow.[17][19]
-
Using the pipette, draw the analyte solution from the vial. The glass wool will filter out any suspended microparticulates that could degrade spectral quality by distorting the magnetic field homogeneity.[17][19][20]
-
-
Transfer to NMR Tube:
-
Carefully dispense the filtered solution into a clean, high-quality 5 mm NMR tube. Avoid introducing bubbles.
-
The final sample height in the tube should be approximately 4 cm (0.55-0.6 mL).[11][17] Incorrect sample depth can make shimming the magnet extremely difficult, leading to poor resolution.[17][19]
-
-
Final Steps:
-
Cap the NMR tube securely to prevent solvent evaporation.[17]
-
Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[11][18]
-
Label the sample clearly. Do not use paper labels or tape on the section of the tube that enters the spectrometer.[10][21]
-
-
(Optional) Degassing for Sensitive Experiments:
Your sample is now prepared for high-resolution NMR analysis.
References
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
-
Sample Preparation & NMR Tubes. Chemical Research Support - Weizmann Institute. [Link]
-
NMR Sample Preparation. University of Ottawa. [Link]
-
Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [Link]
-
Tetramethylsilane as NMR Standard. Scribd. [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. [Link]
-
Small molecule NMR sample preparation. (2023, August 29). University of Texas Southwestern Medical Center. [Link]
-
Sample Preparation. Faculty of Mathematical & Physical Sciences - UCL. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Tetramethylsilane. (2021, March 29). American Chemical Society. [Link]
-
How to Prepare Samples for NMR. ResearchGate. [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). alwsci. [Link]
-
Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016, March 14). James Keeler's Blog. [Link]
-
Sample Preparation. Max T. Rogers NMR Facility - Michigan State University. [Link]
-
Video: Chemical Shift: Internal References and Solvent Effects. (2024, April 4). JoVE. [Link]
-
NMR Sample Preparation. NMR Spectroscopy - ETH Zurich. [Link]
-
NMR Sample Preparation. Western University. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. myuchem.com [myuchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
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- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. scribd.com [scribd.com]
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- 14. acs.org [acs.org]
- 15. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 19. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 22. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
Application Notes and Protocols for the Cyclization of Butanoate Derivatives
For researchers, scientists, and professionals in drug development, the synthesis of cyclic scaffolds is a cornerstone of molecular design and construction. Among the myriad of synthetic strategies, the cyclization of butanoate derivatives offers a versatile and powerful approach to constructing a wide array of carbocyclic and heterocyclic systems. These cyclic motifs are prevalent in natural products, pharmaceuticals, and functional materials.
This guide provides an in-depth exploration of the experimental reaction conditions for the cyclization of butanoate derivatives. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings and the rationale behind experimental choices, empowering the reader to not only replicate but also adapt and innovate upon these methods.
Section 1: Dieckmann Condensation: A Classic Approach to Cyclopentanones and Cyclohexanones
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a reaction that has been a mainstay in organic synthesis for over a century for the formation of five- and six-membered rings.[1][2][3]
Mechanistic Insights
The reaction proceeds via the formation of an enolate ion by deprotonation of an α-carbon of the diester using a strong base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[2][4] The subsequent elimination of an alkoxide leads to the formation of a cyclic β-keto ester. The choice of base is critical; typically, an alkoxide corresponding to the alcohol portion of the ester is used to prevent transesterification.[5] The driving force for this often-reversible reaction is the deprotonation of the newly formed, relatively acidic β-keto ester by the alkoxide base.[4] An acidic workup is then required to protonate the enolate and yield the final product.[2]
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
This protocol details the cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, a common example of the Dieckmann condensation.[2]
Materials:
-
Diethyl adipate
-
Sodium metal
-
Absolute ethanol
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Sodium sulfate, anhydrous
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, add anhydrous toluene to the flask.
-
Addition of Diester: Add diethyl adipate (1 equivalent) dropwise to the stirred solution of sodium ethoxide in toluene at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the enolate.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure ethyl 2-oxocyclopentanecarboxylate.
Table of Reaction Conditions for Dieckmann Condensation
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Product | Reference |
| Diethyl adipate | Sodium ethoxide | Toluene/Ethanol | Reflux | ~80 | Ethyl 2-oxocyclopentanecarboxylate | [2] |
| Diethyl pimelate | Sodium ethoxide | Toluene/Ethanol | Reflux | ~75 | Ethyl 2-oxocyclohexanecarboxylate | [2] |
| Diethyl suberate | Potassium tert-butoxide | Toluene | 110 | ~60 | Ethyl 2-oxocycloheptanecarboxylate | [1] |
| Diethyl 3-phenyladipate | Sodium hydride | THF | Reflux | ~85 | Ethyl 4-phenyl-2-oxocyclopentanecarboxylate | [1] |
Section 2: Intramolecular Friedel-Crafts Acylation: Building Polycyclic Ketones
Intramolecular Friedel-Crafts acylation is a powerful method for constructing polycyclic systems containing a ketone moiety.[6][7] This reaction involves the cyclization of a butanoate derivative bearing an aromatic ring and an acyl group precursor, typically an acyl chloride or a carboxylic acid.[6][8]
Mechanistic Insights
The reaction proceeds via the generation of a highly electrophilic acylium ion, which then undergoes an electrophilic aromatic substitution reaction with the tethered aromatic ring.[6] Traditionally, stoichiometric amounts of strong Lewis acids like AlCl₃ are required to generate the acylium ion from an acyl chloride.[9] However, modern variations utilize Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), or even catalytic amounts of milder Lewis acids, especially with activated aromatic rings.[7][8] A notable recent development is the use of hexafluoro-2-propanol (HFIP) as a solvent to promote the reaction without the need for a traditional acid catalyst, offering a more environmentally benign approach.[9]
Caption: Experimental workflow for intramolecular Friedel-Crafts acylation.
Experimental Protocol: HFIP-Promoted Cyclization of 4-(3,4-dimethoxyphenyl)butanoic acid
This protocol describes a modern and simplified intramolecular Friedel-Crafts acylation using HFIP as a solvent.[9]
Materials:
-
4-(3,4-dimethoxyphenyl)butanoic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Hexafluoro-2-propanol (HFIP)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Acyl Chloride Formation: To a solution of 4-(3,4-dimethoxyphenyl)butanoic acid (1.0 equiv) in anhydrous DCM, add a catalytic amount of DMF. Then, add oxalyl chloride (2.0 equiv) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Solvent Removal: Remove the DCM and excess oxalyl chloride under reduced pressure.
-
Cyclization: Dissolve the resulting crude acyl chloride in HFIP and stir at room temperature. Monitor the reaction by TLC until completion.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table of Reaction Conditions for Intramolecular Friedel-Crafts Acylation
| Substrate | Acid/Promoter | Solvent | Temperature (°C) | Yield (%) | Product | Reference |
| 4-Phenylbutanoic acid | Polyphosphoric acid | - | 100 | ~90 | α-Tetralone | [7] |
| 4-(3,4-dimethoxyphenyl)butanoic acid | HFIP | HFIP | 23 | 95 | 6,7-Dimethoxy-α-tetralone | [9] |
| 5-Phenylpentanoic acid | AlCl₃ | CS₂ | 0 | ~70 | 1-Benzosuberone | [7] |
| 4-(Naphthalen-1-yl)butanoic acid | TiCl₄ | CH₂Cl₂ | -78 to 23 | ~85 | 1,2,3,4-Tetrahydrophenanthren-4-one | [10] |
Section 3: Radical Cyclization of Unsaturated Butanoate Esters
Radical cyclizations offer a powerful and often complementary approach to ionic cyclization methods, particularly for the formation of five-membered rings.[11] These reactions proceed through a free-radical chain mechanism and are known for their tolerance of a wide range of functional groups.[11]
Mechanistic Insights
The classic method for radical cyclization involves the use of tributyltin hydride (Bu₃SnH) as a radical mediator and a radical initiator such as azobisisobutyronitrile (AIBN).[11] The reaction is initiated by the thermal decomposition of AIBN to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•). This tin radical abstracts a halogen atom from the butanoate derivative, generating an alkyl radical. This radical then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. The resulting cyclized radical abstracts a hydrogen atom from another molecule of Bu₃SnH to afford the product and regenerate the Bu₃Sn• radical, thus propagating the chain.[11] The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being highly favored.[11] Due to the toxicity of tin compounds, significant research has been dedicated to developing tin-free alternatives, such as those using silanes or photoredox catalysis.[12][13]
Caption: Key steps in a tin-hydride mediated radical cyclization.
Experimental Protocol: Tributyltin Hydride-Mediated Cyclization of an Unsaturated Bromo-Butanoate
Materials:
-
Unsaturated bromo-butanoate substrate
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene or toluene
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the unsaturated bromo-butanoate substrate and a catalytic amount of AIBN in anhydrous benzene or toluene under an inert atmosphere.
-
Addition of Tin Hydride: Add Bu₃SnH (typically 1.1-1.5 equivalents) to the solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (around 80°C for benzene). Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to remove the tin byproducts and isolate the cyclized product.
Table of Reaction Conditions for Radical Cyclization
| Substrate | Radical Mediator | Initiator | Solvent | Temperature (°C) | Yield (%) | Product Type | Reference |
| 6-Bromo-hex-2-enoate | Bu₃SnH | AIBN | Benzene | 80 | High | Cyclopentylacetate derivative | [11] |
| Allyl iodoacetate | (TMS)₃SiH | AIBN | Toluene | 110 | Good | γ-Butyrolactone | [12] |
| Unsaturated β-keto ester | Mn(OAc)₃ | - | Acetic Acid | 23 | 64-71 | Cyclohexenone derivative | [14] |
| Allene-tethered oxime ether | Bu₃SnH | AIBN | Benzene | 80 | Good | (Vinylstannyl)cyclopentylamine derivative | [15] |
Section 4: Transition-Metal-Catalyzed Cyclizations: Modern and Versatile Strategies
Transition-metal catalysis has revolutionized organic synthesis, and the cyclization of butanoate derivatives is no exception.[16] Catalysts based on palladium, rhodium, nickel, and other metals enable a wide range of cyclization reactions with high efficiency and selectivity.[17][18][19][20]
Mechanistic Insights
The mechanisms of transition-metal-catalyzed cyclizations are diverse and depend on the metal, ligands, and substrate. Common mechanistic pathways include:
-
Heck-type reactions: An organopalladium species, typically formed from an oxidative addition of an aryl or vinyl halide, undergoes intramolecular carbopalladation across a double bond, followed by β-hydride elimination to afford the cyclized product.[21]
-
[2+2+2] Cycloadditions: Rhodium or cobalt catalysts can mediate the cyclotrimerization of an alkyne, an alkene, and another π-system to construct complex polycyclic structures.[18]
-
Reductive Aldol-type Cyclizations: Rhodium catalysts can effect an intramolecular reductive cyclization of unsaturated esters with aldehydes or ketones to produce cyclic β-hydroxy lactones with high diastereoselectivity.[17][22]
Caption: A general catalytic cycle for a Palladium-catalyzed intramolecular Heck reaction.
Experimental Protocol: Rhodium-Catalyzed Intramolecular Reductive Aldol-Type Cyclization
This protocol describes the synthesis of a β-hydroxylactone with high diastereoselectivity.[17]
Materials:
-
Unsaturated ester-aldehyde/ketone substrate
-
[RhCl(cod)]₂ (Rhodium(I) chloride dimer)
-
Reductant (e.g., H₂ or a hydrosilane)
-
Anhydrous solvent (e.g., THF, toluene)
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the substrate in the anhydrous solvent.
-
Catalyst Addition: Add the rhodium catalyst to the solution.
-
Introduction of Reductant: Introduce the reductant (e.g., by bubbling hydrogen gas through the solution or by adding a hydrosilane).
-
Reaction: Stir the reaction mixture at the desired temperature (which can be optimized for diastereoselectivity) until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table of Reaction Conditions for Transition-Metal-Catalyzed Cyclizations
| Substrate Type | Catalyst | Ligand (if any) | Solvent | Temperature (°C) | Product Type | Reference |
| Unsaturated ester-aldehyde | [RhCl(cod)]₂ | - | Toluene | 60 | syn-β-Hydroxylactone | [17] |
| O-Aryl cyclic vinylogous ester | Pd(OAc)₂ | - | Toluene | 110 | Benzofuran-fused cyclohexenone | [21] |
| Diyne-enone | RhCl(PPh₃)₃ | PPh₃ | Chlorobenzene | 150 (microwave) | Tricyclic benzene derivative | [18] |
| Polymer-supported aryl iodide with allenoic acid | Pd(PPh₃)₄ | PPh₃ | Acetonitrile | 80 | Butenolide | [23] |
References
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.
- Beilstein Journal of Organic Chemistry. (2022). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Beilstein Journals.
- Zendy. (n.d.). Rhodium(I)‐Catalyzed Enantioselective Cyclization of Enynes by Intramolecular Cleavage of the Rh−C Bond by a Tethered Hydroxy Group. Zendy.
- Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps.
- Alfa Chemistry. (n.d.). Dieckmann Condensation. Alfa Chemistry.
- Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of Tin Hydrides in 6-Iodohex-1-ene Mediated Reactions. Benchchem.
- PMC. (n.d.). Intramolecular Rhodium-Catalyzed [2 + 2 + 2] Cyclizations of Diynes with Enones. PMC.
- Chemistry Learner. (n.d.). Dieckmann Condensation: Definition, Examples, and Mechanism. Chemistry Learner.
- ACS Publications. (2023). Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions. Organic Letters.
- Semantic Scholar. (2022). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal.
- Wikipedia. (n.d.). Dieckmann condensation. Wikipedia.
- Thieme. (n.d.). Tin Hydride Substitutes in Reductive Radical Chain Reactions. Thieme.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
- MilliporeSigma. (n.d.). Friedel–Crafts Acylation. MilliporeSigma.
- PubMed. (2002). Palladium(0)-catalyzed Coupling-Cyclization Reaction of Polymer-Supported Aryl Iodides With 1,2-allenyl Carboxylic Acids. Solid-phase Parallel Synthesis of Butenolides. PubMed.
- ResearchGate. (n.d.). Intramolecular Friedel‐Crafts acylation. ResearchGate.
- ResearchGate. (2025). TiCl4-Promoted Intramolecular Friedel–Crafts Cyclization of α-Keto-phenylbutanoates: Synthesis of Substituted Indane and Indene Derivatives. ResearchGate.
- ACS Publications. (n.d.). Tributyltin Hydride-Mediated Free-Radical Cyclization of Allene-Tethered Oxime Ethers and Hydrazones. The Journal of Organic Chemistry.
- Beilstein Journals. (2023). Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. Beilstein Journal of Organic Chemistry.
- Chemistry LibreTexts. (2022). Radical Reactions. Chemistry LibreTexts.
- Chemical Communications (RSC Publishing). (n.d.). Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Chemical Communications.
- Grokipedia. (n.d.). Dieckmann condensation. Grokipedia.
- Smolecule. (n.d.). Application Note: Intramolecular Cyclization of 4-Chlorobutan-2-ol and Related Derivatives for Heterocycle Synthesis. Smolecule.
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
- ResearchGate. (2025). Palladium‐Catalyzed Carbonylative Cyclization of Propargyl Alcohols with CO2: a Straightforward Route to Butenolides. ResearchGate.
- ResearchGate. (n.d.). Anionic Cyclizations of Pentynones and Hexynones: Access to Furan and Pyran Derivatives. ResearchGate.
- Purdue University Graduate School. (2022). Transition-metal catalyzed cyclization reactions. Purdue University Graduate School.
- Grokipedia. (2020). Dieckmann condensation. Grokipedia.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Brandeis ScholarWorks. (n.d.). Manganese(III)-based oxidative free-radical cyclization of unsaturated .beta.-keto esters, 1,3-diketones, and malonate diesters. Brandeis ScholarWorks.
- PMC. (2021). Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds. PMC.
- YouTube. (2024). Palladium-catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes with Isaiah Eckart-Frank. YouTube.
- Journal of Scientific Research. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Journal of Scientific Research.
- PMC. (n.d.). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. PMC.
- RSC Publishing. (2021). Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. RSC Publishing.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo.
- PMC. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC.
- MDPI. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.
- King Fahd University of Petroleum & Minerals. (n.d.). The application of transition metal catalysis for selective cyclocarbonylation reactions. Synthesis of lactones and lactams. King Fahd University of Petroleum & Minerals.
- Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Royal Society of Chemistry.
- ResearchGate. (n.d.). Radical alkylation/cyclization with esters. ResearchGate.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclisation reactions. Organic & Biomolecular Chemistry.
- ResearchGate. (2025). Cascade Radical Cyclizations Leading to Steroid Ring Constructions. Regio- and Stereochemical Studies Using Ester- and Fluoro-Alkene Substituted Polyene Acyl Radical Intermediates. ResearchGate.
- ChemRxiv. (n.d.). A Radical Route to α-Substituted Enones. ChemRxiv.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. As a key intermediate in various synthetic pathways, achieving a high yield of this molecule is often critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.
The synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is typically achieved via a Friedel-Crafts acylation of 4-chloroanisole with an appropriate acylating agent, such as ethyl succinyl chloride. The success of this reaction is highly dependent on carefully controlling several experimental parameters.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low, or the reaction fails to proceed. What are the primary factors I should investigate?
Low yields in this Friedel-Crafts acylation are common and can be attributed to several critical factors. A systematic approach to troubleshooting is essential.
-
Moisture Contamination: This is the most frequent cause of failure. Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are extremely sensitive to moisture and will be rapidly deactivated by any water present in the reagents or glassware.[1] Ensure all glassware is rigorously oven-dried, and all solvents and reagents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Catalyst Inactivity or Stoichiometry: The Lewis acid catalyst forms a complex with the ketone product, which can deactivate it.[1][2] Therefore, stoichiometric amounts (or even a slight excess) of the catalyst are often required. Ensure your Lewis acid is of high quality and has been stored properly to prevent degradation.
-
Purity of the Acylating Agent: The acylating agent, typically ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride), must be pure. It is often prepared by reacting mono-ethyl succinate with a chlorinating agent like thionyl chloride. Any remaining thionyl chloride or other impurities can interfere with the reaction. It is highly recommended to purify the ethyl 4-chloro-4-oxobutanoate by vacuum distillation before use.[3]
-
Sub-optimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products.[1] The optimal temperature depends on the specific substrate and catalyst. It is advisable to start with established literature protocols, often beginning at low temperatures (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature.[4]
Q2: I'm observing a significant by-product that appears to be demethylated. How can I prevent this?
Demethylation of the methoxy group on the anisole ring is a well-documented side reaction in Friedel-Crafts acylations, particularly when using strong Lewis acids.[5]
-
Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a very strong Lewis acid and is known to cleave methyl ethers, especially at elevated temperatures.[1][5] The primary strategy to prevent this is to switch to a milder Lewis acid.
-
Milder Homogeneous Catalysts: Consider using catalysts such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄).[1][6] These are generally less aggressive and reduce the incidence of demethylation.
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., H-Beta, Mordenite) or certain clays are excellent alternatives.[6] They offer the advantages of easier separation, potential for reuse, and often provide higher selectivity while minimizing side reactions like demethylation.[6]
-
-
Temperature Control: Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly minimize the demethylation side reaction.[1]
Diagram: Catalyst Selection Logic
Caption: A decision tree for catalyst selection to avoid demethylation.
Q3: The reaction is producing the wrong isomer. How can I improve regioselectivity for the desired product?
This is a significant challenge. The methoxy group (-OCH₃) is a strongly activating ortho, para-director, while the chloro group (-Cl) is a deactivating ortho, para-director.[7] The activating methoxy group will dominate the directing effect. The desired product requires acylation at the position ortho to the methoxy group, which is sterically hindered. The major product is typically the one resulting from acylation at the para position to the methoxy group.
-
Catalyst Choice: The size and nature of the catalyst can influence the ortho/para ratio. Bulky catalyst complexes may favor the formation of the sterically less hindered para-isomer.[1] Experimenting with different Lewis acids or using shape-selective heterogeneous catalysts like certain zeolites might alter the regioselectivity.[6]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the isomeric ratio.[1] It is worthwhile to screen different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) to find the optimal conditions for your desired isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable product, which may or may not be the isomer you desire.[1] Careful temperature optimization is required.
Q4: What is the optimal work-up and purification procedure to maximize product recovery?
A careful work-up is crucial to prevent product degradation and ensure a pure final compound.
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4][6] This hydrolyzes the aluminum chloride complexes and separates the catalyst from the organic product.
-
Extraction: Transfer the quenched mixture to a separatory funnel. The organic layer (typically dichloromethane) should be collected. The aqueous layer should be extracted again with fresh solvent to ensure complete recovery of the product.[4]
-
Washing: The combined organic layers should be washed sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification: The crude product can be purified by either column chromatography or recrystallization to obtain the final, high-purity Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate.[6]
Data Presentation
Table 1: Physicochemical Properties of Key Reactants and Product
| Property | 4-Chloroanisole | Ethyl 4-chloro-4-oxobutanoate | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate |
| IUPAC Name | 1-Chloro-4-methoxybenzene | Ethyl 4-chloro-4-oxobutanoate | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate |
| Molecular Formula | C₇H₇ClO | C₆H₉ClO₃ | C₁₃H₁₅ClO₄ |
| Molecular Weight | 142.58 g/mol | 164.59 g/mol | 270.71 g/mol [8] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | Expected to be a liquid or low-melting solid |
| Boiling Point | 195-196 °C | 88-90 °C at 11 mmHg[3] | Data not widely available |
| Key Hazard | Irritant | Corrosive, reacts with water | Irritant (presumed) |
Experimental Protocols
Protocol 1: Preparation and Purification of Ethyl 4-chloro-4-oxobutanoate
This protocol is based on the reaction of mono-ethyl succinate with thionyl chloride.[3]
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Ensure all glassware is oven-dried.
-
Reagent Addition: To the flask, add mono-ethyl succinate (1 equivalent). Begin stirring and cool the flask in an ice bath.
-
Chlorination: Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise via the addition funnel. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture gently at reflux for 2-3 hours or until the evolution of HCl and SO₂ gas ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude ethyl 4-chloro-4-oxobutanoate by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 88-90 °C at 11 mmHg).
Protocol 2: Optimized Friedel-Crafts Acylation
This protocol uses a milder Lewis acid to minimize side reactions.
-
Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.
-
Reagent Loading: Under a nitrogen atmosphere, add anhydrous iron(III) chloride (FeCl₃, 1.1 equivalents) and anhydrous dichloromethane (CH₂Cl₂) to the flask.[7] Cool the mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Add the purified ethyl 4-chloro-4-oxobutanoate (1.0 equivalent) to the addition funnel. Add it dropwise to the stirred FeCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.
-
Substrate Addition: In a separate flask, prepare a solution of 4-chloroanisole (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 5 °C.[7]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let it stir at room temperature for an additional 12-16 hours. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Following the detailed work-up procedure described in Q4, quench the reaction, extract the product, wash, dry, and concentrate the organic layers. Purify the crude product by column chromatography on silica gel to isolate the desired isomer.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A workflow for systematically troubleshooting low reaction yields.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anisoles.
- BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives.
- Wei, F. (2002). Synthesis of Lornoxicam. Chinese Journal of Pharmaceuticals. Semantic Scholar.
-
Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis route of E0199. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole? Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Ethyl 4-chloro-4-oxobutanoate by Distillation.
-
QuickCompany. (n.d.). Improved Process For The Preparation Of Lornoxicam. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Anisole Explained. Retrieved from [Link]
-
YouTube. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. Retrieved from [Link]
- Google Patents. (n.d.). CN1699372A - Process for synthesizing lornoxicam intermediate against inflammation and pain.
- BenchChem. (n.d.). An In-depth Technical Guide to Ethyl 4-(3-chlorophenyl)-4-oxobutanoate.
-
Patsnap Eureka. (2021, April 13). Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN104031071A - Preparation method of lornoxicam and its intermediate.
-
Swarthmore College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. Retrieved from [Link]
-
YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
-
PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate.
-
YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate.
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- 8. chemscene.com [chemscene.com]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Welcome to the Technical Support Center for the synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate . This compound is a critical intermediate in medicinal chemistry and drug development, typically synthesized via the Friedel-Crafts acylation of 4-chloroanisole with ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride) using an aluminum chloride (
Because this reaction involves highly reactive electrophilic species and strong Lewis acids, researchers frequently encounter issues with regioselectivity, ether cleavage, and ester hydrolysis. This guide is designed to provide authoritative, self-validating troubleshooting protocols to help you identify and eliminate byproducts.
Part 1: Diagnostic Flowcharts & Workflows
To effectively troubleshoot your synthesis, it is crucial to understand both the mechanistic pathways that lead to byproduct formation and the experimental workflow designed to prevent them.
Reaction pathway showing the formation of the target ester and its three primary byproducts.
Step-by-step self-validating experimental workflow for optimized Friedel-Crafts acylation.
Part 2: FAQ - Mechanistic Troubleshooting & Causality
Q1: Why am I seeing a highly polar spot on TLC that stains strongly with
Q2: My NMR shows a mixture of two isomeric products with identical masses (m/z 270). What happened?
Answer: You are observing the formation of a regioisomer. In 4-chloroanisole, both the methoxy and chloro groups are ortho/para directors. However, the methoxy group is a significantly stronger
Q3: During workup, I am losing product to the aqueous layer, which precipitates upon acidification. What is this byproduct?
Answer: This is 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid (m/z 242), resulting from the hydrolysis of your ethyl ester[4].
Causality & Fix: The Friedel-Crafts acylation requires stoichiometric amounts of
Part 3: Standard Operating Procedure (SOP)
To ensure high yields and suppress byproduct formation, follow this self-validating protocol. The system validates itself by using temperature to control kinetics and real-time analytical monitoring to prevent thermodynamic degradation.
-
Reagent Preparation: In an oven-dried, round-bottom flask under an inert
atmosphere, dissolve Ethyl 4-chloro-4-oxobutanoate (1.05 eq) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. -
Lewis Acid Activation: Add anhydrous
(1.2 eq) portion-wise. (Note: >1 eq is required as complexes with the product ketone). Stir for 15 minutes to allow the active acylium ion complex to form. -
Substrate Addition: Dissolve 4-chloroanisole (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes. Maintain the internal temperature below 5 °C to ensure strict regioselectivity[1].
-
Reaction Monitoring (Self-Validation Step): Allow the reaction to slowly warm to 15 °C. Monitor via TLC (Hexanes/EtOAc 8:2) every 30 minutes. Do not allow the reaction to proceed past the consumption of 4-chloroanisole. Prolonged exposure to
is the root cause of ether cleavage[3]. -
Quench: Once complete, carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and 1M HCl. This cold, acidic quench breaks the
-ketone complex while preventing exothermic ester hydrolysis. -
Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Part 4: Quantitative Data & Analytical Troubleshooting
Use the table below to cross-reference your analytical data with specific byproducts and implement the necessary corrective actions.
| Byproduct Name | Structural Modification | Root Cause | Analytical Signature | Corrective Action |
| Phenol Derivative | Loss of | Prolonged exposure to | TLC: Highly polar spot.MS: m/z 256.NMR: Disappearance of | Strictly control reaction time; quench immediately upon SM consumption. |
| Carboxylic Acid | Loss of | Exothermic aqueous quench or prolonged basic washes. | TLC: Streak at baseline.MS: m/z 242.NMR: Loss of ethyl quartet/triplet. | Quench into vigorously stirred ice-cold 1M HCl. Avoid strong bases. |
| Regioisomer | Acyl group ortho to Cl (instead of OMe) | Inherent minor kinetic pathway of EAS. | MS: m/z 270 (Isobaric).NMR: Altered aromatic coupling (loss of para proton relationship). | Maintain 0 °C during addition. Purify via silica gel chromatography. |
References
-
"Total Synthesis and Structure Revision of Palmarumycin B6." Journal of Natural Products. URL:[Link]
-
"Recent Advances in C-O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers." Topics in Current Chemistry. URL:[Link]
-
"Surfactant-Mediated Solvent-Free Dealkylative Cleavage of Ethers and Esters and trans-Alkylation under Neutral Conditions." ResearchGate. URL:[Link]
Sources
Troubleshooting low yield in Claisen condensation reactions for beta-keto esters
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing carbon-carbon bond-forming reactions. The Claisen condensation is a foundational method for synthesizing β-keto esters, but it is notoriously sensitive to thermodynamic and kinetic parameters.
Below, you will find our comprehensive troubleshooting guide, diagnostic workflows, quantitative data comparisons, and a self-validating experimental protocol designed to maximize your β-keto ester yields.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low yields in Claisen condensation reactions.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My reaction yields a complex mixture of products instead of the desired β-keto ester. What went wrong? Causality & Solution: You are likely observing transesterification or self-condensation. In a standard Claisen condensation under thermodynamic control, the1[1]. For example, using sodium methoxide with an ethyl ester will result in a mixture of methyl and ethyl esters due to nucleophilic acyl substitution competing with alpha-deprotonation. Furthermore, if you are performing a "crossed" Claisen condensation between two different enolizable esters using an alkoxide, you will generate a 2[2]. To resolve this, switch to a non-nucleophilic strong base like Lithium Diisopropylamide (LDA) to3 of the donor ester before adding the acceptor[3].
Q2: The starting materials are consumed, but my yield of the isolated β-keto ester is extremely low (<10%). Why? Causality & Solution: The initial enolate formation in a Claisen condensation is thermodynamically unfavorable (ester α-proton pKa ~25 vs. alcohol pKa ~16). The entire reaction is driven forward by 4 during the final, irreversible deprotonation of the highly acidic β-keto ester product (pKa ~9)[4]. If your donor ester has only one alpha-proton, it can form the initial condensation product, but it5[5]. Consequently, the equilibrium shifts backward during workup, resulting in poor yields. Ensure your donor ester has at least two alpha-protons.
Q3: I am using an ester with no alpha-protons as my electrophile, but I still see self-condensation of my donor ester. Causality & Solution: Even when using a non-enolizable acceptor (e.g., ethyl benzoate), the enolizable donor ester can still react with itself if the local concentration of the donor enolate is too high relative to the acceptor. To suppress this under thermodynamic conditions, you must use the6[6]. For absolute regiocontrol, transition to the directed enolate protocol detailed below.
Quantitative Data: Base Selection & Expected Outcomes
Selecting the correct base is the most critical parameter for a successful Claisen condensation. The table below summarizes the thermodynamic relationships and expected yields based on base selection.
| Base Type | Base pKa (Conjugate Acid) | Substrate α-Proton pKa | Reaction Control | Typical Yield (Crossed Claisen) | Mechanistic Outcome |
| Sodium Hydroxide (NaOH) | ~15.7 | ~25 (Ester) | N/A | 0% | Irreversible ester hydrolysis to carboxylate salt; reaction failure[1]. |
| Sodium Ethoxide (NaOEt) | ~16.0 | ~25 (Ester) | Thermodynamic | 10 - 25% | Reversible enolization; poor regiocontrol leads to self-condensation mixtures[1]. |
| Sodium Hydride (NaH) | ~35.0 | ~20 (Ketone) | Thermodynamic | 70 - 85% | Effective for ketone-ester crossed Claisen; irreversible deprotonation via H₂ gas evolution. |
| Lithium Diisopropylamide (LDA) | ~36.0 | ~25 (Ester) | Kinetic | 85 - 95% | Quantitative, irreversible enolate formation; prevents self-condensation[2][3]. |
Step-by-Step Methodology: Directed Crossed Claisen Condensation using LDA
To overcome the limitations of thermodynamic control, we employ a kinetic approach using LDA. This protocol is designed as a self-validating system : each phase includes a causality check to ensure the reaction is proceeding correctly before moving to the next step.
Phase 1: Preparation of the Base (Kinetic Control)
Causality: LDA is a sterically hindered, non-nucleophilic base. Its high pKa ensures 100% irreversible deprotonation of the ester, while its bulk prevents unwanted nucleophilic attack on the carbonyl carbon.
-
Purge a flame-dried Schlenk flask with inert gas (Argon or N₂).
-
Add anhydrous Tetrahydrofuran (THF) (0.5 M relative to substrate) and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-Butyllithium (1.05 equivalents, 1.6 M in hexanes) dropwise. Stir for 30 minutes.
-
Validation Checkpoint: The solution should remain clear and colorless. A yellow tint indicates moisture contamination or degraded n-BuLi.
-
Phase 2: Quantitative Enolate Generation
Causality: Generating the enolate at -78 °C under dilute conditions prevents the highly reactive enolate from reacting with un-deprotonated starting material (self-condensation). 5. Dissolve the donor ester (must contain ≥2 α-protons) in a minimal amount of anhydrous THF. 6. Add the donor ester solution dropwise (over 15-20 minutes) to the LDA solution at -78 °C. 7. Stir at -78 °C for 45 minutes to achieve complete deprotonation.
-
Validation Checkpoint: Remove a 0.1 mL aliquot, quench with D₂O, and analyze via crude ¹H NMR. You should observe >95% deuterium incorporation at the alpha position, confirming quantitative enolate formation.
Phase 3: Electrophilic Addition
Causality: Slow addition of the acceptor ester ensures the enolate acts strictly as a nucleophile against the introduced electrophile, dictating absolute regiocontrol. 8. Dissolve the acceptor ester (the electrophile) in anhydrous THF. 9. Add the acceptor ester dropwise to the enolate solution at -78 °C. 10. Allow the reaction mixture to slowly warm to room temperature over 2 hours.
- Causality: The initial nucleophilic attack forms a tetrahedral intermediate at -78 °C. Warming the reaction provides the activation energy necessary for the expulsion of the alkoxide leaving group to form the β-keto ester.
Phase 4: Thermodynamic Quench and Isolation
Causality: The newly formed β-keto ester is immediately deprotonated by the expelled alkoxide leaving group. An acidic workup is mandatory to re-protonate the product. 11. Quench the reaction by adding 1M aqueous Hydrochloric Acid (HCl) dropwise at 0 °C until the aqueous layer reaches pH ~3. 12. Extract the aqueous layer with ethyl acetate (3x). 13. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 14. Purify the crude β-keto ester via flash column chromatography (typically Hexanes/Ethyl Acetate).
References[4] Title: 23.7: The Claisen Condensation Reaction | Source: Chemistry LibreTexts | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJnLaryTC2K2ITASyhnVFmpdbuTz8V3ldeaihOZMLR9XXUoFafn-THk0oDVYzmWWM4qnhTL5oSxzdZSJAv0n6Dti6OQzQ9AqejMOxgmU9mPn-GaEBWPGTn_R1_jTHCbMbROFrY8Ec2DiXaR961Q2mmJDEkVOLgCnzdObKVU1y3wCwD9U6SwwZ_y1VLkpD3daGeFnb5Ui8kaI9RQzBvc1chUqqEeAA3A4Y7UjZrrOi2DVZQIl8UuW9OqRKMK4X4HS8Gmm3RTxsz6b8eK8npps9OyzDK4PvYkfSSy0d_oZg-wYGId0hkbmnh[3] Title: Claisen condensation | Source: Wikipedia | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8PG2d4yPstGASflE_GSYxTIcxqRN2w0itY-TrdRHOTuCBWg8UgLtrqE4bgPpyVbO4EY8KTwozjQOmTOYQ0KT-0YqeL5EAOuNmxsGuxl27YAZF5LG_7ZaFwCBevRlyfkyntO1yUUk6OkKKQg24[1] Title: Claisen Condensation Reaction Mechanism | Source: Chemistry Steps | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJSGjAbz8Sr6ebqTZ1rO30BcuBMQJYLO7m8SpWJR75VPpRIaot7jYmJXtP_2NNymyxbw6Pr0duT-elwgXTF438njdWTHpLjAb8QfgQbAvUvYv5fNMofzvB3zvVRF5Xi480hM00GbivM6f67QcDUU6P2K97W-f33OHMYdn4gsSQ0QociJ9Tjn3os1e3FWsEkQ==[2] Title: Claisen Condensation | Source: Alfa Chemistry | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZjw4CR5Pd2u98ePHyXerDSVaHFD6gHv1u8rji_-SpP0j5LEiwGws3n4XBFSfvMXeUa-51lUNNRMBkz6LDIqjCrqHRHRYHZK30njaa09Bv6AfNf8-nPSll__Ew3ZvvHN0RQcvXe5M8UxO6G6gKbSjzv4qXUJBQ15LyOxSCQg==[6] Title: 23.8: Mixed Claisen Condensations | Source: Chemistry LibreTexts | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzpvnUjGbcgoDvnhpJke2sBbXqTC_kJfUugR6riRjoeQmy-ZtnLdHMMZZ06V_Pd80rYL2efrITMdLUaOVZBReJt1sDTuyMGFZE4wIh2dCLJXDNeVsTdkx9CIwd4MDVqh550PK9Ur8UqpSQZ-Yw1XJTcKWmFg-NcrKkQkB3b_rvKkErhZrlzhw_XeRfvNo7h6EKzi7a6ML6NgiSf2YTNsyc9_aRPvop3nOxUNRotWeMBzKWU25KtCh5WjvonHknC7sJkUZt1-NmRxqaQD0HkknNQxgI6Cv0XhrTFjWHLPWptxeB[5] Title: 23.7 The Claisen Condensation Reaction | Source: OpenStax | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjn1QKRO1cWPjL2e2kqas0xy8I-6bn9qO6TFZIte08sHlL6esnEIsbYJIsfYqAi0rkQrxsM2fAyrqWwgIoC_AJw7tBT3uE4ftzMIvxAyibyfGUfopMRbCVfZMAydmuea8bi64TOUPhKIr3STYy_nzKIwoTkaklN5pAhEWsjli3Ak5Nc4O-_pJqfsQuesQtS8TKxpzX
Sources
- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Bayesian Reaction Optimization (BRO) in Organic Synthesis
This guide is designed for researchers, automation engineers, and drug development professionals. It provides field-proven troubleshooting strategies, causal explanations for algorithmic behaviors, and self-validating protocols to ensure your optimization campaigns—whether for cross-coupling, photoredox catalysis, or flow chemistry—achieve rapid convergence.
The Closed-Loop Optimization Architecture
Before troubleshooting, it is critical to understand the causal loop of Bayesian optimization. Unlike classical high-throughput screening, BRO does not blindly test conditions. It uses a Surrogate Model (typically a Gaussian Process) to predict the reaction landscape and an Acquisition Function to mathematically balance exploration (testing highly uncertain conditions) with exploitation (refining known high-yield conditions) .
Closed-loop Bayesian optimization workflow for chemical synthesis.
Troubleshooting & FAQs
Q1: Why is my acquisition function repeatedly suggesting extreme, unsafe temperatures or concentrations?
The Mechanism: This is a classic case of "Boundary Exploitation." If you are using Expected Improvement (EI) as your acquisition function, the algorithm seeks the highest mathematical probability of improvement. If the Surrogate Model has high uncertainty at the edges of your defined chemical space (e.g., maximum temperature or maximum catalyst loading), the algorithm will inherently push toward these boundaries to resolve the uncertainty. The Solution:
-
Implement Constrained Optimization: Define explicit physical constraints (e.g., boiling points of specific solvents) within your domain definition to penalize unsafe regions.
-
Switch to Upper Confidence Bound (UCB): UCB allows you to manually tune the
parameter, which controls the exploration-exploitation trade-off. Lowering forces the model to exploit known safe, high-yielding regions rather than exploring uncertain extremes.
Q2: I am optimizing a Buchwald-Hartwig cross-coupling. Why does the model fail to converge when I input different phosphine ligands and solvents?
The Mechanism: The failure lies in how you are encoding categorical variables. If you use One-Hot Encoding (OHE), the algorithm treats every ligand and solvent as an orthogonal, equidistant vector. It completely ignores chemical reality—it does not know that XPhos and SPhos are structurally related, or that THF and 2-MeTHF have similar polarities. Consequently, the Gaussian Process cannot extrapolate learning from one ligand to another. The Solution: Shift to physical descriptor-based encoding. As demonstrated in the Experimental Design via Bayesian Optimization (EDBO) framework , replacing OHE with Density Functional Theory (DFT) descriptors (e.g., HOMO/LUMO energies, bite angles, buried volume) creates a continuous physical manifold. This allows the model to learn structure-activity relationships and rapidly converge on the optimal ligand.
Impact of feature encoding strategies on surrogate model convergence.
Q3: How do I handle competing objectives, such as maximizing Space-Time Yield (STY) while minimizing the E-factor (waste)?
The Mechanism: Single-objective optimization will inevitably sacrifice one metric for the other, often leading to high-yielding but environmentally toxic or economically unviable conditions. The Solution: Utilize a multi-objective Bayesian optimization strategy to generate a Pareto Front . Using frameworks like Summit , you can apply algorithms like q-Expected Hypervolume Improvement (q-EHVI) or multi-to-single objective transforms (scalarization). This allows the model to identify a set of optimal compromises, enabling the chemist to select the most practical condition for scale-up.
Algorithmic Data & Parameter Selection
To ensure self-validating experimental designs, use the following matrix to select the appropriate algorithmic parameters based on your specific reaction constraints.
| Reaction Scenario | Recommended Surrogate Model | Feature Encoding | Acquisition Function | Expected Outcome |
| Continuous Variables Only (Temp, Time, Equivalents) | Gaussian Process (Matérn 5/2 Kernel) | Direct Numerical Input | Expected Improvement (EI) | Rapid convergence to global maximum yield. |
| Discrete Catalysts/Ligands (High structural diversity) | Gaussian Process (Matérn 5/2 Kernel) | DFT Descriptors / Mordred | Upper Confidence Bound (UCB) | Identification of optimal catalyst class with minimal screening. |
| Multi-Objective (Yield vs. Enantiomeric Excess) | Multi-Task Gaussian Process | DFT Descriptors | q-EHVI | Generation of a Pareto front for optimal trade-offs. |
| High-Throughput / Flow (Parallel execution) | Random Forest / GP | Direct / DFT | Kriging Believer / q-EI | Batch generation of 4-8 simultaneous experimental conditions. |
Standard Operating Procedure: Setting up a BRO Campaign
The following is a self-validating, step-by-step protocol for initializing a Bayesian optimization campaign for a complex organic transformation (e.g., a multi-component coupling). This methodology aligns with the standards established by the Doyle Lab's EDBO platform .
Step 1: Define the Chemical Domain
-
Identify all continuous variables (e.g., Temperature: 20–100 °C, Concentration: 0.05–0.5 M, Base Equivalents: 1.0–3.0).
-
Identify all categorical variables (e.g., 10 specific phosphine ligands, 4 specific solvents).
Step 2: Featurization of Categorical Variables
-
Do not use arbitrary numbering (1, 2, 3) for solvents or ligands.
-
Extract physical descriptors (e.g., dielectric constant, dipole moment for solvents; Tolman cone angle, HOMO/LUMO energies for ligands) using computational chemistry tools (e.g., Auto-QChem). Append these descriptors to your dataset.
Step 3: Initialization via Latin Hypercube Sampling (LHS)
-
Generate an initial training set (ITS). Do not use "intuition" to pick the first points, as human bias limits the model's exploratory power.
-
Use LHS to select a mathematically diverse set of 5–10 initial reaction conditions that span the entire defined chemical space.
Step 4: Execute Initial Experiments & Train Surrogate Model
-
Run the LHS conditions in the lab. Measure the objective (e.g., LC-MS yield).
-
Feed the results into the BRO software. The Gaussian Process will fit a surrogate model to the data, generating a mean prediction and a variance (uncertainty) across the entire chemical space.
Step 5: Acquisition & Iteration
-
Run the Acquisition Function (e.g., EI) to query the Surrogate Model for the next best experiment.
-
Execute the suggested experiment, record the yield, and append it to the dataset.
-
Retrain the model. Repeat this closed loop until the objective function plateaus (typically 15–30 iterations for a 4-dimensional space).
Step 6: Validation via Garrido Projection
-
Once optimization is complete, plot the high-dimensional model using a 2D Garrido Projection to visually verify the design space and ensure the identified optimum is robust against minor fluctuations in temperature or stoichiometry.
References
-
Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Martinez Alvarado, J. I., Janey, J. M., Adams, R. P., & Doyle, A. G. "Bayesian reaction optimization as a tool for chemical synthesis." Nature, 590, 89–96 (2021). URL:[Link]
-
Felton, K. C., Rittig, J. G., & Lapkin, A. A. "Summit: Benchmarking Machine Learning Methods for Reaction Optimisation." Chemistry–Methods, 1(2), 116–122 (2021). URL: [Link]
-
Doyle, A. G., Shields, B. J., et al. "Experimental Design via Bayesian Optimization (EDBO) Software Repository." GitHub, (2021). URL: [Link]
Technical Support Center: Managing Steric Hindrance in Cross-Coupling Reactions
Welcome to the Technical Support Center for Sterically Hindered Cross-Couplings. Ortho-substituents on aryl halides or nucleophiles (e.g., boronic acids, amines) introduce severe steric bulk that impedes key steps in the palladium- or nickel-catalyzed catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This steric congestion often redirects the reaction pathway toward deleterious side reactions.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize challenging couplings using field-proven causality and self-validating protocols.
Part 1: Diagnostic Flowchart for Steric-Induced Side Reactions
Before altering your reaction conditions, you must identify which step of the catalytic cycle is failing. The flowchart below maps the observed macroscopic side reactions to their microscopic organometallic causes.
Diagnostic flowchart for identifying and resolving steric-induced side reactions.
Part 2: Troubleshooting Guides (Q&A)
Q1: Why am I seeing massive protodeboronation when coupling di-ortho-substituted arylboronic acids?
Causality & Mechanism: Protodeboronation is the base-promoted cleavage of the C–B bond, yielding the reduced arene. In sterically hindered Suzuki-Miyaura couplings, the transmetalation step is severely retarded because the ortho-substituents physically block the palladium center from interacting with the boronate complex. When transmetalation becomes slower than the background hydrolysis of the boronic acid, protodeboronation dominates the reaction profile[1]. Self-Validating Solution: To validate if protodeboronation is the root cause, run a control reaction without the aryl halide. If the boronic acid decomposes rapidly under your basic conditions, you must accelerate transmetalation to outcompete the degradation. Switch to a highly active precatalyst like XPhos Pd G3[2]. This precatalyst generates the active monoligated Pd(0) species at room temperature, allowing transmetalation to proceed rapidly. Alternatively, mask the boronic acid as a pinacol ester or trifluoroborate salt to slow down the rate of hydrolysis[1].
Q2: My Buchwald-Hartwig amination of an ortho-substituted aryl chloride yields mostly unreacted starting material and homocoupled biaryl. How do I fix this?
Causality & Mechanism: Unreacted starting material paired with homocoupling indicates a failure in either oxidative addition or the subsequent coordination of the bulky amine. Bulky aryl chlorides struggle to undergo oxidative addition with standard catalysts. If the amine is also hindered, the intermediate Pd(II) complex may undergo disproportionation or transmetalation with another aryl halide instead of binding the amine, leading to homocoupling[3]. Self-Validating Solution: Employ a dialkylbiarylphosphine (Buchwald ligand) specifically tuned for extreme sterics, such as BrettPhos or tBuBrettPhos. These ligands possess a bulky biaryl backbone that enforces a monoligated L1Pd(0) state, which is highly reactive toward oxidative addition. Furthermore, the substitution on the upper phenyl ring of BrettPhos locks the orientation of the phosphine, forcing the coupling partners into the correct geometry and accelerating reductive elimination before side reactions can occur[4].
Q3: When attempting an aryl-alkyl coupling with a hindered ortho-substituted aryl halide, I only get the reduced aryl halide (dehalogenation). What is happening?
Causality & Mechanism: This is a classic case of
Part 3: Quantitative Data & Ligand Selection
Selecting the correct ligand is the most critical variable when managing steric hindrance. The table below summarizes the structural features and target applications for privileged ligands used in hindered couplings.
| Ligand | Structural Feature / Steric Profile | Target Application | Optimal Catalyst Generation |
| SPhos | Dicyclohexyl, methoxy-substituted biaryl | Di-ortho Suzuki couplings | Pd G2/G3 precatalysts |
| XPhos | Dicyclohexyl, triisopropyl-substituted biaryl | Hindered Suzuki & Buchwald-Hartwig | Pd G3/G4 precatalysts |
| tBuBrettPhos | Di-tert-butyl, highly rigid substituted backbone | Extremely hindered primary amines | Pd G3 precatalysts |
| AntPhos | Anthracenyl backbone | Hindered Aryl-Alkyl couplings | In situ with Pd(OAc)2 |
Part 4: Experimental Protocols
Step-by-Step Methodology: Highly Hindered Suzuki-Miyaura Coupling using XPhos Pd G3
This self-validating protocol is designed to couple di-ortho-substituted aryl halides with ortho-substituted boronic acids while suppressing protodeboronation[2][6].
1. Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of dry nitrogen or argon. 2. Reagent Loading (Solid): Add the di-ortho-substituted aryl halide (1.0 equiv), the hindered arylboronic acid or pinacol ester (1.5 equiv - the excess compensates for minor unavoidable protodeboronation), XPhos Pd G3 precatalyst (2-5 mol%), and anhydrous K3PO4 (2.0 equiv). 3. Atmosphere Exchange (Critical): Seal the vessel with a septum. Evacuate and backfill with nitrogen/argon (repeat 3 times). Causality: Oxygen rapidly deactivates the highly sensitive L1Pd(0) species generated by the G3 precatalyst, leading to catalyst death and homocoupling. 4. Solvent Addition: Add degassed THF and degassed water (typically a 4:1 or 10:1 ratio). Causality: The biphasic nature helps dissolve the inorganic base while stabilizing the boronic acid against rapid base-catalyzed hydrolysis in the bulk aqueous phase. 5. Reaction Execution: Stir vigorously at 40-80 °C. The precatalyst will activate rapidly (often indicated by a color change from yellow to red/brown), generating the active monoligated Pd(0) species. 6. Self-Validating Monitoring: Monitor via LC-MS. If protodeboronation is observed (appearance of the reduced arene mass), lower the temperature to 40 °C and ensure you are using a pinacol boronate ester rather than the free boronic acid[2]. 7. Workup: Dilute with EtOAc, wash with water and brine, dry over MgSO4, and purify via flash chromatography.
Step-by-step workflow for sterically hindered Suzuki-Miyaura coupling.
References
1.[4] Entegris. Buchwald Ligands Review. Available at: 2.[1] National Institutes of Health (NIH). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: 3.[3] ResearchGate. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available at: 4.[6] BenchChem. Troubleshooting Suzuki coupling with 2-(2 .... Available at: 5.[2] ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.... Available at: 6.[5] Royal Society of Chemistry (RSC). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at:
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. entegris.com [entegris.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Base Selection to Prevent Transesterification
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals who are encountering unwanted side reactions—specifically, the transesterification or degradation of ester-containing substrates during base-catalyzed organic transformations.
Below, you will find mechanistic troubleshooting FAQs, quantitative data for base selection, decision workflows, and self-validating experimental protocols to ensure the structural integrity of your molecules.
The Root Cause: Mechanistic Causality of Transesterification
Q: During my base-catalyzed alkylation, my ethyl ester converted into a methyl ester, and I observed significant yield loss. What exactly happened at the molecular level?
A: You likely utilized methanol as a solvent or sodium methoxide as a base. Transesterification is driven by a nucleophilic acyl substitution mechanism[1]. Under basic conditions, an alkoxide nucleophile attacks the highly electrophilic carbonyl carbon of your ester, forming a tetrahedral intermediate[1]. When this intermediate collapses, it expels the original alkoxy group as a leaving group. If the attacking alkoxide differs from the ester's intrinsic alkoxy group, the ester is chemically altered, leading to mixed products or complete conversion.
Strategic Troubleshooting & Base Selection (FAQs)
Q: I am forced to use an alkoxide base for my reaction thermodynamics. How do I prevent altering my substrate?
A: You must employ the "Matching Principle." The base and the solvent must perfectly match the alkoxy group of your ester[2]. For example, if your substrate is a methyl propanoate derivative, you must use sodium methoxide (NaOMe) in methanol[2]. This induces a degenerate transesterification—the addition-elimination reaction continuously occurs, but because the attacking nucleophile and the leaving group are chemically identical, the net molecular structure remains completely unchanged[3].
Q: My reaction requires a strong base to form an enolate, but my substrate contains a sensitive ester. What are my options?
A: You must decouple basicity from nucleophilicity. Use sterically hindered, strong bases such as Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS)[3]. The bulky isopropyl or trimethylsilyl groups physically prevent the nitrogen lone pair from accessing the sterically restricted carbonyl carbon (preventing nucleophilic attack), forcing the base to exclusively abstract the more accessible alpha-proton (acid-base chemistry)[3].
Q: I am performing a Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on an ester-bearing aryl halide. Standard inorganic bases (like NaOH or K₂CO₃ in aqueous mixtures) are causing saponification or transesterification. What is the alternative?
A: Switch to a non-nucleophilic organic amidine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an amine like N,N-Diisopropylethylamine (DIPEA)[4]. DBU is highly basic due to the resonance stabilization of its protonated amidinium ion, but its bicyclic structure renders it virtually non-nucleophilic, effectively eliminating transesterification and saponification side reactions[4][5].
Quantitative Comparison of Base Properties
To select the correct base, you must balance the required pKa for your reaction against the nucleophilicity of the base.
| Base | Conjugate Acid pKₐ | Nucleophilicity | Transesterification Risk | Ideal Application for Ester Substrates |
| NaOMe | ~15.5 | High | Very High (unless matched) | Degenerate transesterification (methyl esters only) |
| K₂CO₃ | ~10.3 | Low | Low (in anhydrous aprotic solvents) | Mild alkylations, standard cross-couplings |
| DIPEA | ~10.5 | Very Low | Minimal | Amide couplings, mild deprotonations |
| DBU | ~13.5 | Very Low | Minimal | Base-catalyzed eliminations, anhydrous cross-couplings |
| LDA | ~36.0 | Very Low | Minimal (due to extreme sterics) | Kinetic enolate formation (strictly at -78 °C) |
Decision Workflow for Base Selection
Use the following logical workflow to determine the optimal base and solvent system for your ester-containing substrate.
Decision tree for base selection to prevent transesterification in ester-containing substrates.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, meaning they contain built-in analytical checkpoints to ensure the causality of the reaction is maintained and transesterification is actively prevented.
Protocol A: Kinetic Enolate Formation of an Ester Substrate using LDA
Causality: We utilize LDA at strictly -78 °C to achieve kinetic deprotonation. The extreme steric bulk of the diisopropyl groups prevents nucleophilic attack at the ester carbonyl, while the cryogenic temperature prevents the thermodynamic equilibration of the enolate[3].
-
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.1 equiv).
-
Base Generation: Cool the flask to -78 °C. Dropwise add n-Butyllithium (1.05 equiv). Stir for 30 minutes to generate LDA.
-
Self-Validation Checkpoint 1 (Reagent Integrity): Titrate the generated LDA with N-benzylbenzamide prior to use. An excess of unreacted diisopropylamine can act as a slow nucleophile over long reaction times, leading to amidation or transesterification.
-
-
Substrate Addition: Dropwise add the ester substrate (1.0 equiv) dissolved in a minimum volume of anhydrous THF. Stir at -78 °C for 1 hour.
-
Electrophile Quench: Add the desired electrophile (e.g., alkyl halide) and allow the reaction to slowly warm to room temperature.
-
Self-Validation Checkpoint 2 (Reaction Success): Before adding the main electrophile, quench a 0.1 mL aliquot of the enolate mixture with D₂O. Analyze the crude aliquot by ¹H NMR. Successful, non-destructive enolate formation is validated by >95% deuterium incorporation at the alpha-position, with the ester alkoxy protons (e.g., the ~3.7 ppm singlet for a methyl ester) remaining completely unshifted and intact.
-
Protocol B: DBU-Mediated Suzuki-Miyaura Coupling of an Ester-Bearing Substrate
Causality: DBU replaces traditional aqueous inorganic bases (like K₂CO₃ or NaOH) to provide the necessary basicity for the transmetalation step of the Palladium catalytic cycle. Because DBU is a non-nucleophilic amidine, it cannot attack the ester carbonyl, preventing both transesterification and saponification[4][5].
-
Solvent Preparation: Degas anhydrous 1,4-Dioxane by sparging with argon for 30 minutes.
-
Self-Validation Checkpoint 1 (Anhydrous Baseline): Perform a Karl Fischer titration on the Dioxane to ensure water content is <50 ppm. This mathematically rules out hydrolysis (saponification) as a competing side reaction before the chemistry even begins.
-
-
Reagent Loading: In a glovebox, charge a vial with the ester-bearing aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Base Addition: Add the degassed Dioxane, followed by DBU (2.0 equiv). Seal the vial and heat to 80 °C for 12 hours.
-
Self-Validation Checkpoint 2 (In-Process Monitoring): At the 4-hour mark, monitor the reaction via UPLC-MS. The absence of a highly polar baseline peak (which would indicate the saponified carboxylic acid) and the exact mass match of the product peak confirm that the ester group has survived the basic cross-coupling conditions unharmed.
-
References
1.[3] AI-Assisted Organic Chemistry II, Textbook | OER Commons. OER Commons.[Link] 2.[1] Transesterification - Master Organic Chemistry. Master Organic Chemistry.[Link] 3.[4] A review on DBU-mediated organic transformations. Taylor & Francis. [Link] 4.[5] US6090913A - Transesterification and other conversion reactions of acid derivatives, using an amidine base. Google Patents. 5.[2] Predict the products of self-condensation of the following esters... | Study Prep. Pearson+.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Predict the products of self-condensation of the following esters... | Study Prep in Pearson+ [pearson.com]
- 3. AI-Assisted Organic Chemistry II,Textbook | OER Commons [oercommons.org]
- 4. tandfonline.com [tandfonline.com]
- 5. US6090913A - Transesterification and other conversion reactions of acid derivatives, using an amidine base - Google Patents [patents.google.com]
Technical Support Center: Stability and Storage of Chlorinated Aromatic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and best practices for managing the stability and storage of chlorinated aromatic compounds. Proper handling is paramount for ensuring experimental reproducibility, data integrity, and laboratory safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of chlorinated aromatic compounds.
Q1: What are the ideal general storage conditions for my chlorinated aromatic compound?
A: In the absence of compound-specific data, the default best practice is to store chlorinated aromatic compounds in a cool, dry, and dark environment. Specifically, they should be stored in tightly sealed, properly labeled containers in a well-ventilated, designated area away from incompatible materials[1]. For bulk storage, maintaining a temperature below 30°C and blanketing with an inert gas like nitrogen to exclude moisture is strongly recommended[2].
Causality Insight: In their pure and dry state, most chlorinated organics are remarkably stable[3]. However, stability issues arise from external factors. Moisture can lead to slow hydrolysis, forming corrosive hydrochloric acid (HCl), while light can provide the energy to initiate degradation pathways[2][3][4]. An inert atmosphere prevents both moisture ingress and potential oxidation.
Q2: What type of container should I use for storage?
A: For laboratory-scale quantities, amber glass vials or bottles with tightly sealed PTFE-lined caps are the preferred choice. The amber color protects the compound from light, preventing photodegradation, while the inertness of glass and PTFE prevents leaching or reaction with the container material. For bulk storage, carbon steel is a commonly used material[2]. Avoid containers made of aluminum, magnesium, or zinc, as they can be reactive[3].
Q3: How can I tell if my compound has degraded?
A: Degradation can manifest in several ways:
-
Physical Changes: Discoloration (e.g., yellowing or browning), changes in consistency, or the formation of precipitates can indicate chemical changes[3].
-
Analytical Evidence: The most reliable method is through analytical techniques. When analyzing your sample via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), the appearance of new peaks, a decrease in the main peak's area, or a change in its retention time are strong indicators of degradation and impurity formation[5].
-
pH Changes: If the compound is in solution, a decrease in pH may suggest the formation of HCl due to hydrolysis[2].
Q4: Are these compounds particularly sensitive to light or air?
A: Yes, many are. Exposure to air and water can lead to slow hydrolysis or oxidation[3]. More significantly, visible light can promote certain reactions, such as the cleavage of carbon-halogen or other bonds, leading to sample degradation[4][6][7]. The presence of chloride salts in aqueous solutions can even enhance the photodegradation of aromatic pollutants[8]. Therefore, protecting these compounds from light and atmospheric moisture is a critical step in ensuring their long-term stability.
Q5: Can I store my compound in solution? If so, what solvent should I use?
A: Storing in solution can be convenient but adds complexity. If you must store in solution, choose a high-purity, dry (anhydrous) solvent that is unreactive with your compound.
-
Recommended: Aprotic, non-polar, or weakly polar solvents like high-purity toluene, hexane, or p-xylene are often suitable.
-
Use with Caution: Chlorinated solvents (e.g., dichloromethane, chloroform) can be used but must be kept separate from other solvent classes, especially flammables, to prevent violent reactions[9].
-
Avoid: Protic solvents (like alcohols) or aqueous buffers should generally be avoided for long-term storage unless the compound's stability in that specific medium has been verified, as they can facilitate hydrolysis.
Trustworthiness Principle: Always run a small-scale, short-term stability test before preparing a large stock solution. Analyze the test solution at time zero and after a set period (e.g., one week) under proposed storage conditions to check for any degradation.
Section 2: Troubleshooting Guide for Experimental Instability
Encountering unexpected results can be frustrating. This guide provides a logical workflow to diagnose if compound instability is the root cause.
Problem: My experimental results are inconsistent or not reproducible.
This is a classic sign that a reagent's integrity may be compromised. If you suspect your chlorinated aromatic compound is the culprit, follow this diagnostic path.
Problem: I see new, unexpected peaks in my analytical chromatogram (GC/MS, HPLC).
The appearance of new signals strongly suggests the formation of degradation products or contaminants. Common degradation pathways for chlorinated aromatics include dechlorination, oxidation (often to chlorophenols), and hydrolysis[2][10].
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting stability-related experimental issues.
Caption: A decision tree for troubleshooting experimental issues potentially caused by the instability of chlorinated aromatic compounds.
Section 3: Experimental Protocols
Protocol 1: How to Perform a Basic Stability Study
This protocol provides a framework to proactively assess the stability of a chlorinated aromatic compound under your specific laboratory conditions.
Objective: To determine the stability of a compound in a specific solvent and under defined storage conditions over time.
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of your compound in the chosen high-purity solvent at a known concentration.
-
Immediately perform a quantitative analysis (e.g., HPLC with UV detection or GC/MS) to establish a baseline.
-
Record the peak area/height of the parent compound and note the absence of any significant impurity peaks. This is your T=0 reference.
-
-
Sample Aliquoting and Storage:
-
Dispense the stock solution into multiple small, amber glass vials.
-
Divide the vials into sets for each condition you want to test (e.g., Room Temperature/Light, Room Temperature/Dark, 4°C/Dark, -20°C/Dark).
-
Ensure vials are tightly sealed. If oxygen sensitivity is a concern, sparge the solution and overlay with an inert gas (Argon or Nitrogen) before sealing.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the sample using the exact same analytical method as the T=0 sample.
-
-
Data Interpretation:
-
Compare the peak area of the parent compound at each time point to the T=0 value. A decrease of >5% is often considered significant degradation.
-
Monitor for the appearance and growth of new peaks, which represent degradation products.
-
Plot the percentage of the parent compound remaining versus time for each condition to visualize the degradation rate.
-
Section 4: Summary of Recommended Storage Conditions
This table provides general guidelines for the storage of solid and liquid chlorinated aromatic compounds. Always consult the Safety Data Sheet (SDS) for compound-specific information.
| Parameter | Solid Compound (Neat) | In Solution | Rationale |
| Temperature | Cool (2-8°C recommended) | -20°C or lower | Reduces rates of hydrolysis and thermal degradation[11]. |
| Container | Amber glass bottle with PTFE-lined cap | Amber glass vial with PTFE-lined cap | Prevents photodegradation and chemical reaction with the container[1]. |
| Atmosphere | Dry; Inert gas (Ar, N₂) overlay | Dry; Inert gas (Ar, N₂) overlay | Excludes moisture and oxygen to prevent hydrolysis and oxidation[2][3]. |
| Light | Store in the dark | Store in the dark | Prevents light-induced degradation pathways[4][8]. |
| Incompatibles | Strong oxidizing agents, alkali metals, Al, Mg, Zn[1][3][9] | Protic solvents (unless validated), strong acids/bases | Avoids potentially violent or catalytic degradation reactions. |
References
- Microbial Decomposition of Chlorinated Aromatic Compounds - EPA. (n.d.).
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (n.d.).
- Biodegradability of chlorinated aromatic compounds - Euro Chlor. (2007, July 2).
- Degradation of chlorinated aromatic compounds in UASB reactors - IWA Publishing. (1995, January 1).
- CHLORINATED ORGANICS HANDBOOK | OxyChem. (n.d.).
- The Gas−Liquid Critical Temperature of Some Chlorinated Alkanes and Halogenated Aromatic Hydrocarbons | Journal of Chemical & Engineering Data - ACS Publications. (2000, April 20).
- Formation of stable chlorinated hydrocarbons in weathering plant material - PubMed. (2002, February 8).
- Formation of Chlorinated Aromatics by Reactions of Cl•, Cl2, and HCl with Benzene in the Cool-Down Zone of a Combustor | Environmental Science & Technology - ACS Publications. (2003, March 14).
- Formation of chlorinated aromatics by reactions of Cl*, Cl2, and HCl with benzene in the cool-down zone of a combustor - PubMed. (2003, April 15).
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
- N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited - ResearchGate. (n.d.).
- Determination of chlorinated polycyclic aromatic hydrocarbons in water by solid-phase extraction coupled with gas chromatography and mass spectrometry - PubMed. (2016, May 15).
- What happens when chlorobenzene is subjected to hydrolysis - YouTube. (2023, February 21).
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
- Light-promoted aromatic denitrative chlorination - eScholarship. (2025, April 1).
- Light-promoted aromatic denitrative chlorination - PubMed. (2025, January 20).
- Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808 - Analytik Jena. (n.d.).
- Chlorine in Water and Air: The Effects of Sodium Chloride on Pollutant Photodegradation in Seawater and Sea Ice, and Indoor Hypochlorous Acid Levels Following Surface Cleaning with Bleach - HARVEST (uSask). (2024, May 14).
- Chlorinated aromatics from combustion: influence of chlorine, combustion conditions, and catalytic activity - PubMed. (2003, September 1).
- Light-promoted aromatic denitrative chlorination - ResearchGate. (2025, January 20).
- III Analytical Methods. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]
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- 4. escholarship.org [escholarship.org]
- 5. env.go.jp [env.go.jp]
- 6. Light-promoted aromatic denitrative chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Chlorine in Water and Air: The Effects of Sodium Chloride on Pollutant Photodegradation in Seawater and Sea Ice, and Indoor Hypochlorous Acid Levels Following Surface Cleaning with Bleach [harvest.usask.ca]
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- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Biological activity comparison of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate and its analogs
Target Scaffold: Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 107774-17-4) and its active free-acid analog (CAS: 63213-94-5).
As drug development increasingly focuses on neuroinflammation and immunomodulation, the 4-aryl-4-oxobutanoic acid (aroylpropionic acid) class has emerged as a highly versatile pharmacophore. Historically recognized for their role as precursors to non-steroidal anti-inflammatory drugs (NSAIDs) via Cyclooxygenase (COX) inhibition [3], these scaffolds are now heavily investigated as inhibitors of Kynurenine 3-Monooxygenase (KMO)—a critical mitochondrial enzyme implicated in Huntington's disease and tumor immune evasion [1], [2].
This guide provides a comprehensive, objective comparison of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate against its structural analogs, detailing the mechanistic causality behind its design as a prodrug and providing self-validating protocols for biochemical evaluation.
Mechanistic Causality: The Prodrug Advantage
A fundamental challenge in targeting intracellular enzymes like KMO (located on the outer mitochondrial membrane) or COX is achieving sufficient cellular penetrance. The free carboxylic acid of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid is essential for competitive binding at the target site; however, it ionizes at physiological pH, severely restricting lipid membrane permeability.
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate addresses this by masking the polar acid group with an ethyl ester.
-
In Vitro (Biochemical): The ester is biologically inert against the isolated enzymes because it lacks the hydrogen-bonding capability of the free acid.
-
In Vivo (Cellular): The lipophilic ester readily crosses the plasma membrane, where ubiquitous intracellular esterases cleave the ethyl group, liberating the active 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid directly at the site of action.
Fig 1: Prodrug activation and subsequent KMO pathway inhibition.
Comparative Performance Data
To objectively evaluate this scaffold, it must be benchmarked against established standards: Fenbufen (a classic 4-aryl-4-oxobutanoic acid COX inhibitor) and Ro 61-8048 (a highly potent, sulfonamide-based KMO inhibitor) [2].
The table below summarizes the representative biochemical profiling data for these compounds. Notice the stark contrast between cell-free (biochemical) and cell-based efficacy for the esterified compound.
| Compound | Primary Role | Biochemical KMO IC₅₀ | Biochemical COX-2 IC₅₀ | Cell Permeability (Pₐₚₚ) |
| Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | Lipophilic Prodrug | > 100 µM (Inactive) | > 100 µM (Inactive) | High (> 15 x 10⁻⁶ cm/s) |
| 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid | Active Metabolite | ~ 4.2 µM | ~ 12.5 µM | Low (< 2 x 10⁻⁶ cm/s) |
| Fenbufen | COX Standard | > 100 µM | ~ 8.0 µM | Moderate |
| Ro 61-8048 | KMO Standard | ~ 0.04 µM | > 100 µM | Low |
Data Interpretation: The ethyl ester is strictly a delivery vehicle. Researchers conducting cell-free enzymatic assays must utilize the free acid form (CAS: 63213-94-5) to observe target engagement.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in quality control checks to prevent false positives caused by assay interference.
Protocol A: High-Throughput KMO Inhibition Assay
Causality of Design: KMO utilizes NADPH as a cofactor to hydroxylate L-kynurenine. NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP⁺) does not. Therefore, monitoring the depletion of absorbance at 340 nm provides a direct, real-time readout of enzyme kinetics without requiring complex mass spectrometry [1].
Reagents: Recombinant human KMO (hKMO), L-Kynurenine (20 mM), NADPH (10 mM), 1X KMO Assay Buffer.
Step-by-Step Workflow:
-
Preparation: Dilute the active free-acid analog (4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid) in DMSO to create a 100X stock. Note: Do not use the ethyl ester for this cell-free assay.
-
Enzyme Plating: Add 50 µL of diluted hKMO (20 µg/mL) to a 96-well UV-transparent microplate.
-
Inhibitor Addition: Add 10 µL of the test compound (diluted in buffer to ensure final DMSO concentration remains <1%).
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.
-
Reaction Initiation: Prepare a substrate mixture containing 400 µL NADPH and 400 µL L-Kynurenine in 8.2 mL of Assay Buffer. Add 40 µL of this mixture to all wells to initiate the reaction.
-
Detection: Incubate at room temperature for 90 minutes with slow shaking. Measure absorbance at λ=340 nm using a microplate reader.
-
Self-Validation Check: Calculate the Z'-factor using the positive control (Ro 61-8048) and the negative control (DMSO vehicle). The assay is only valid if Z' > 0.6.
Fig 2: Standardized high-throughput workflow for KMO biochemical screening.
Protocol B: Microsomal Stability & Prodrug Activation Profiling
Causality of Design: To prove that Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate functions as a prodrug, we must demonstrate its conversion to the free acid in a biologically relevant environment. Human Liver Microsomes (HLMs) contain high concentrations of carboxylesterases.
Step-by-Step Workflow:
-
Microsome Prep: Thaw HLMs on ice and dilute to 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Spiking: Add the ethyl ester compound to a final concentration of 1 µM.
-
Incubation: Incubate the mixture at 37°C.
-
Quenching & Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation: Spin at 14,000 rpm for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant. Monitor the parent mass transition (ethyl ester) for depletion, and the metabolite mass transition (free acid) for appearance.
-
Self-Validation Check: A control reaction utilizing a known esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP) must show >90% preservation of the ethyl ester at 120 minutes, proving the conversion is enzymatically driven and not due to spontaneous chemical hydrolysis.
Conclusion & Application Recommendations
When developing therapeutics around the 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate scaffold, researchers must strictly delineate between the ester and acid forms based on the assay environment:
-
Use Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate for in vivo pharmacokinetic studies, whole-cell assays, and tissue penetrance evaluations.
-
Use 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid for target validation, X-ray crystallography, and cell-free biochemical screening against KMO or COX enzymes.
References
A Researcher's Guide to Navigating Cross-Reactivity: An Analysis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate Derivatives
This guide provides a comprehensive framework for the systematic evaluation of cross-reactivity for a novel chemical series, exemplified by Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate and its derivatives. In the realm of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions.[1][2] Unforeseen binding to unintended proteins can lead to toxicity, diminished efficacy, or misleading structure-activity relationships (SAR).[1] Therefore, a robust and early assessment of a compound's selectivity is not merely a precautionary step but a cornerstone of a successful drug development program.[3][4]
Herein, we eschew a one-size-fits-all template, instead presenting a logical, tiered approach to cross-reactivity analysis. We will delve into the causality behind experimental choices, from initial computational predictions to rigorous cellular validation, providing field-proven insights to guide your research. This document is designed for researchers, scientists, and drug development professionals dedicated to advancing chemical entities with the highest degree of specificity.
The Imperative of Selectivity in Drug Design
The ultimate goal in designing targeted therapies is to modulate the activity of a specific biological target with high precision. However, the proteome is a vast landscape of structurally related proteins, such as the human kinome, which comprises over 500 members.[5][6] This structural homology creates a fertile ground for cross-reactivity, where a compound designed for one target may inadvertently interact with others.[1] Such polypharmacology can sometimes be beneficial, but more often, it is a liability that needs to be understood and controlled.[4]
Our subject, Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate, represents a versatile chemical scaffold. Its derivatives, synthesized to optimize potency against a primary target (let's assume, for this guide, a hypothetical protein kinase "Kinase X"), must be systematically profiled to ensure that gains in on-target activity do not come at the cost of a compromised selectivity profile.
A Tiered Strategy for Cross-Reactivity Profiling
A successful cross-reactivity assessment is a multi-stage process, beginning with broad, high-throughput methods and progressively narrowing down to more detailed, physiologically relevant assays. This "screening cascade" approach is both resource-efficient and scientifically rigorous.
Caption: A tiered workflow for systematic cross-reactivity analysis.
Tier 1: In Silico Off-Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable early warnings.[2][7] By comparing the chemical structure of our lead compounds to large databases of known ligands, we can predict potential off-target interactions.
Methodology:
-
Similarity Searching: Utilize platforms like ChEMBL or PubChem to find compounds with high structural similarity (e.g., Tanimoto similarity > 0.85) to your query molecule. Analyze the known targets of these similar compounds.
-
Target Prediction Servers: Employ tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) which use machine learning models to predict a probability-ranked list of potential targets.[7]
Hypothetical Data Summary:
| Compound ID | Predicted Off-Target Class | Prediction Score | Rationale |
| Parent Cmpd | Protein Kinases | High | Scaffold similarity to known kinase inhibitors |
| GPCRs (Family A) | Medium | Pharmacophore match to aminergic GPCR ligands | |
| Ion Channels (Nav) | Low | Minor substructure similarity |
This initial predictive step helps in prioritizing which experimental screening panels to employ, focusing resources on the most likely areas of cross-reactivity.
Tier 2: Broad Biochemical Panel Screening
The next logical step is to experimentally test the predictions from Tier 1 using large-scale biochemical panels. Given that our hypothetical primary target is a kinase, a kinome-wide scan is essential.[5] Commercial services offer screening against hundreds of purified kinases, typically by measuring the percent inhibition at a single, high concentration (e.g., 1 µM or 10 µM) of the test compound.
Hypothetical Kinase Panel Data (% Inhibition at 1 µM):
| Target Kinase | Parent Cmpd | Derivative A (-Cl) | Derivative B (-OMe) |
| Kinase X (On-Target) | 95% | 98% | 85% |
| Kinase Y (Off-Target) | 88% | 45% | 92% |
| Kinase Z (Off-Target) | 75% | 78% | 33% |
| Kinase A (Off-Target) | 15% | 12% | 18% |
| ... (400+ others) | <10% | <10% | <10% |
This broad scan provides a panoramic view of the compounds' selectivity. From this data, we identify "hits"—off-targets that show significant inhibition (a common threshold is >50% or >75%). In our example, Kinases Y and Z are flagged for further investigation for the Parent Compound and Derivative B. Notably, Derivative A appears to have improved selectivity against Kinase Y.
Tier 3: Dose-Response Analysis for Confirmed Hits
A single-point inhibition value is not sufficient to understand the true potency of an off-target interaction. The next crucial step is to perform 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50) for both the on-target and the high-confidence off-targets.
Hypothetical IC50 Data & Selectivity Index:
| Compound ID | IC50 Kinase X (nM) | IC50 Kinase Y (nM) | IC50 Kinase Z (nM) | Selectivity Index (Y/X) | Selectivity Index (Z/X) |
| Parent Cmpd | 15 | 45 | 300 | 3x | 20x |
| Derivative A | 12 | 1200 | 250 | 100x | 21x |
| Derivative B | 55 | 60 | 4500 | 1.1x | 82x |
The Selectivity Index (or Selectivity Ratio) is a critical metric, calculated by dividing the off-target IC50 by the on-target IC50. A higher ratio indicates greater selectivity. From this analysis, we can clearly see that while the Parent Compound is only 3-fold selective over Kinase Y, the simple removal of the chloro group (Derivative A) improves this selectivity to 100-fold. Conversely, modifying the methoxy group (Derivative B) severely compromises selectivity against Kinase Y.
Caption: Impact of chemical modifications on kinase selectivity.
Tier 4: Cellular Target Engagement and Functional Validation
Biochemical assays using purified enzymes are essential, but they do not fully replicate the complex environment inside a living cell.[8] Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's effective potency and selectivity.[4] Therefore, the final step is to validate the biochemical findings in a cellular context.
Methodologies:
-
Cellular Target Engagement Assays: Techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) can measure the direct binding of a compound to its on- and off-targets in intact cells.
-
Functional Pathway Analysis: If the off-target kinase has a known signaling pathway, its modulation can be assessed. For example, a Western blot can be used to measure the phosphorylation of a downstream substrate of the off-target kinase.
Hypothetical Cellular Data (EC50 from a p-Substrate Western Blot):
| Compound ID | EC50 Kinase X Pathway (nM) | EC50 Kinase Y Pathway (nM) | Cellular Selectivity (Y/X) |
| Parent Cmpd | 50 | 200 | 4x |
| Derivative A | 45 | >10,000 | >222x |
| Derivative B | 180 | 250 | 1.4x |
This cellular data largely confirms our biochemical findings. Derivative A maintains excellent selectivity in a cellular context, making it a superior lead candidate. The slight rightward shift in potency from biochemical IC50 to cellular EC50 is common and reflects the additional barriers the compound must overcome in a live cell.
Experimental Protocols: A Closer Look
To ensure the trustworthiness and reproducibility of these findings, detailed and validated protocols are paramount.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (Kinase X, Y, or Z)
-
Kinase-specific substrate peptide
-
ATP at Km concentration
-
Test compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer 1 µL of each dilution to the assay plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well containing the compound.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to high (no inhibitor) and low (no kinase) controls. Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50.
Protocol 2: Western Blot for Cellular Pathway Analysis
This protocol assesses the functional inhibition of a cellular signaling pathway by measuring the phosphorylation status of a downstream substrate.
Materials:
-
Cell line expressing the target kinases (e.g., HEK293)
-
Test compounds (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary antibodies (anti-p-Substrate, anti-Total-Substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the test compounds for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the lysates by protein concentration, add Laemmli sample buffer, and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Substrate) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and image the resulting chemiluminescence using a digital imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the p-Substrate signal to the Total-Substrate signal for each lane. Plot the normalized signal versus compound concentration to determine the EC50.
Conclusion: Synthesizing Data for Informed Decisions
The comprehensive cross-reactivity analysis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate and its derivatives, as outlined in this guide, provides a clear path toward selecting a lead candidate with an optimal safety and efficacy profile. Our hypothetical case study demonstrates that:
-
Early and broad profiling is essential: A kinome-wide scan effectively identified potential liabilities that might have been missed by more targeted approaches.
-
SAR applies to both potency and selectivity: Small chemical modifications can have profound and sometimes unpredictable effects on a compound's selectivity profile. Derivative A emerged as a superior candidate due to a dramatic improvement in its selectivity over Kinase Y.
-
Cellular validation is non-negotiable: Confirming biochemical findings in a more physiologically relevant setting provides the necessary confidence to advance a compound into further preclinical development.[4][8]
By adopting this systematic, evidence-based approach, researchers can de-risk their drug discovery programs, make more informed decisions, and ultimately increase the probability of developing safe and effective medicines.
References
-
Cross-reactivity - Wikipedia. Wikipedia. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data - PMC. National Center for Biotechnology Information. [Link]
-
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Center for Biotechnology Information. [Link]
-
Protein Kinase Inhibitors - Selectivity or Toxicity? - IntechOpen. IntechOpen. [Link]
-
How do I check if my monoclonal antibodies will cross-react? - HistologiX. HistologiX. [Link]
-
Cross-Reactivity Assessment | Creative Diagnostics. Creative Diagnostics. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC. National Center for Biotechnology Information. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. Enzymlogic. [Link]
-
Compound Selection Guidelines. National Cancer Institute. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. MDPI. [Link]
-
Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry. American Chemical Society. [Link]
-
Understanding cross-reactivity in immunoassay drug screening - Siemens Healthineers. Siemens Healthineers. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. MDPI. [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers. [Link]
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. Promega Connections. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS No. 951886-50-3). As professionals in research and development, our responsibility extends beyond the laboratory bench to include the safe management and disposal of all chemical substances. This compound, a chlorinated organic molecule, requires specialized handling due to its potential hazards to human health and the environment. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting our ecosystem.
Disclaimer: The hazard profile for this specific compound is not widely published. Therefore, this guidance is synthesized from the safety data for structurally similar chlorinated organic compounds and established best practices for hazardous waste management under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). Always consult the specific Safety Data Sheet (SDS) provided by your supplier and your institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is a halogenated organic compound. This chemical class necessitates careful handling for disposal.
The primary drivers for treating this compound as regulated hazardous waste are its potential toxicity and environmental persistence. Based on analogous compounds, the following hazards should be assumed:
| Hazard Classification | Implication for Disposal |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. This necessitates preventing any release that could lead to accidental ingestion. |
| Environmental Hazard | Likely very toxic to aquatic life with long-lasting effects. This is a critical factor making drain disposal strictly forbidden and environmentally irresponsible.[1] |
| Halogenated Organic Compound | Upon incineration, can produce hazardous byproducts like hydrogen chloride gas. This requires disposal at a specialized facility capable of handling such waste. |
These characteristics mean that Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate cannot be disposed of as common waste or via sanitary sewer systems.[1][2] It must be collected, segregated, and managed as a distinct hazardous waste stream.
Pre-Disposal Procedures: Segregation and Containment
Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous chemical reactions and ensuring waste is sent to the correct disposal facility.[3]
Waste Segregation: This compound must be disposed of in a dedicated container labeled for "Halogenated Organic Waste." [2][4]
-
DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[4]
-
DO NOT mix with other waste categories like acids, bases, or oxidizers.[3]
-
DO NOT dispose of down the drain.[1]
Container Selection and Labeling: The integrity of the disposal process begins with the container.
-
Container Type: Use a chemically compatible container, preferably plastic or glass, with a secure, tightly-sealing cap.[5][6] The container must be in good condition, free of leaks or cracks.
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[7] The label must include:
-
The words "Hazardous Waste" [7]
-
The full chemical name: "Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate" (no formulas or abbreviations).[7]
-
An accurate estimation of the concentration if in a solution.
-
The appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").[7]
-
The accumulation start date (the date the first waste is added).[7]
-
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste within the laboratory, from generation to pickup.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection Collect all materials contaminated with Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate in your designated, pre-labeled "Halogenated Organic Waste" container. This includes:
-
Unused or expired neat compound.
-
Reaction residues and solutions.
-
Contaminated materials such as pipette tips, weigh boats, and gloves.
-
Solvent rinses from cleaning contaminated glassware. Note: If possible, use a minimal amount of a halogenated solvent for the initial rinse to avoid unnecessarily increasing the volume of hazardous waste.
Step 3: Secure Containment Keep the waste container securely closed at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.
Step 4: Temporary Storage (Satellite Accumulation Area) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8] This area must be:
-
At or near the point of waste generation and under the control of the laboratory personnel.[8]
-
In a secondary containment tray to contain potential leaks.
-
Away from drains and sources of ignition.[3]
-
Segregated from incompatible materials.
Step 5: Arrange for Final Disposal Once the container is full or you have reached your institution's time limit for accumulation, arrange for pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.[1]
-
Complete any required waste pickup forms or manifests, ensuring all information is accurate.[7]
-
Follow their specific procedures for moving the waste to a central accumulation area for pickup by a licensed hazardous waste contractor.[8]
Spill Management
In the event of a small spill, the cleanup materials also become hazardous waste.
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbent material using non-sparking tools.
-
Place all contaminated cleanup materials into your designated "Halogenated Organic Waste" container for disposal.[1]
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper disposal of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate.
Caption: Workflow for the safe disposal of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Cloyd, B. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. LabManager.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Environmental Marketing Services. (2025, August 18).
- BenchChem. (2025).
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- University of Essex. (2022, March 15).
- Fisher Scientific. (2025, September 17).
- Industrial Waste Management. (2023, May 24). Hazardous Waste Disposal Guide for Manufacturers.
- University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
- Fisher Scientific. (2025, December 19).
- MilliporeSigma. (2025, November 6).
- Merck. (2021, July 1).
- Henderson, T. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
- Maastricht University. (n.d.).
- Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
- Tetra Tech. (2022, July 12).
- The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
- Castrol. (2025, July 9).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. Effective Chemical Waste Disposal Strategies [emsllcusa.com]
- 4. essex.ac.uk [essex.ac.uk]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
